6,6'-Dibromo-2,2'-bipyridyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(6-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVWSOXTTOJQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402945 | |
| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49669-22-9 | |
| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6,6'-Dibromo-2,2'-bipyridyl: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromo-2,2'-bipyridyl is a halogenated heterocyclic compound that serves as a critical building block in various fields of chemical research and development. Its unique structural and electronic properties, characterized by the presence of two bromine atoms on the bipyridine scaffold, make it a highly versatile intermediate. The bipyridine unit is a well-known chelating ligand, capable of forming stable complexes with a wide array of metal ions. The bromine substituents provide reactive sites for further functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures with tailored electronic, photophysical, and catalytic properties.
This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound, with a focus on its utility in coordination chemistry, organic synthesis, and materials science, including its relevance to the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
This compound is a solid, crystalline compound at room temperature.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 49669-22-9 | [2] |
| Molecular Formula | C₁₀H₆Br₂N₂ | [2][3] |
| Molecular Weight | 313.98 g/mol | [1][2] |
| Appearance | White to orange to light green powder | [3] |
| Melting Point | 220-223 °C | [1][3][4] |
| Purity | ≥90%, ≥95% (GC), >95.0%(GC), ≥97% available depending on supplier | [3][4][5][6] |
| Solubility | Soluble in various organic solvents | |
| Storage Conditions | Store at room temperature (10°C - 25°C) or 4°C, protect from light | [6] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6] |
| logP | 3.6686 | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One efficient and high-yielding method is an improved cuprate synthesis, which has been reported to produce the compound in a 72% yield.[7] This approach offers a significant improvement over other preparative routes.
Experimental Protocol: Improved Cuprate Synthesis
While the specific step-by-step details of the "improved cuprate synthesis" are not fully elaborated in the provided search results, a general procedure for such a reaction would typically involve the coupling of a brominated pyridine precursor in the presence of a copper reagent. The following is a generalized protocol based on common organocuprate coupling reactions.
Materials:
-
2,6-Dibromopyridine
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Copper source (e.g., Copper(I) iodide, Copper powder)
-
Activating agent (e.g., n-Butyllithium, Lithium metal)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,6-dibromopyridine in the anhydrous solvent. Cool the solution to a low temperature (typically -78 °C).
-
Metal-Halogen Exchange: Slowly add a stoichiometric amount of n-butyllithium to the solution. The reaction is typically rapid and generates a lithiated pyridine intermediate.
-
Formation of the Cuprate: In a separate flask, prepare a slurry of the copper source in the anhydrous solvent. Transfer the freshly prepared organolithium reagent to the copper slurry at low temperature to form the organocuprate species.
-
Coupling Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for several hours to facilitate the coupling reaction, resulting in the formation of this compound.
-
Quenching and Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by two key features: the nitrogen atoms of the bipyridine core and the carbon-bromine bonds.
-
Coordination Chemistry: As a bidentate ligand, the bipyridine moiety readily chelates to a wide variety of metal ions. The resulting metal complexes have found applications in catalysis, materials science, and sensor development.[3] The presence of the bromine atoms can sterically and electronically influence the properties of these complexes.[1]
-
Cross-Coupling Reactions: The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse range of functional groups at the 6 and 6' positions, making it an invaluable precursor for synthesizing more complex, functionalized bipyridine ligands and organic materials.[1]
-
Nucleophilic Substitution: The bromine atoms are susceptible to nucleophilic substitution, providing a route to other 6,6'-disubstituted-2,2'-bipyridines. For instance, it is a precursor for the synthesis of 6,6'-diamino-2,2'-bipyridine.[8]
Applications in Research and Development
The versatility of this compound has led to its use in numerous applications across scientific disciplines.
-
Coordination Chemistry and Catalysis: It serves as a fundamental ligand for creating metal complexes that are active catalysts in various organic transformations. The stability and reactivity of these metal ions are enhanced by the bipyridyl ligand.[3]
-
Organic Synthesis: It is a crucial intermediate for synthesizing complex organic molecules with specific properties for pharmaceuticals and agrochemicals.[3] The ability to functionalize the bipyridine core allows for the fine-tuning of molecular properties.
-
Materials Science: This compound is used in the development of novel materials. For example, it contributes to the creation of organic photovoltaic cells, where it can help enhance energy conversion efficiency.[3] Its derivatives are also explored for use in organic light-emitting diodes (OLEDs).
-
Electrochemical Applications: The compound is employed in the design of electrochemical sensors and devices, where it can improve the sensitivity and selectivity for detecting various analytes.[3]
-
Drug Development and Biological Studies: In the context of drug discovery, intermediates like this compound are essential.[] They serve as scaffolds for building more complex molecules that can be screened for biological activity.[10] Researchers use this compound in studies of biological systems to understand molecular interactions, which can inform the design of new drugs.[3] The bipyridine scaffold is a known structural motif in various biologically active compounds.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4]
| Hazard Statement | GHS Code | Description | Reference(s) |
| Skin Irritation | H315 | Causes skin irritation | [2][4] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][4] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]
Conclusion
This compound is a cornerstone molecule in modern chemical synthesis. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity make it an indispensable tool for chemists in academia and industry. From the development of next-generation catalysts and advanced materials to its role as a key intermediate in the synthesis of complex organic molecules for potential pharmaceutical applications, the importance of this compound is well-established. This guide has provided a comprehensive overview of its synthesis, properties, and diverse applications, underscoring its significance for professionals in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H6Br2N2 | CID 4407547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6,6 -Dibromo-2,2 -dipyridyl 90 49669-22-9 [sigmaaldrich.com]
- 5. This compound | 49669-22-9 | TCI AMERICA [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 10. byarcadia.org [byarcadia.org]
6,6'-Dibromo-2,2'-bipyridyl: A Technical Guide for Researchers
CAS Number: 49669-22-9
This technical guide provides an in-depth overview of 6,6'-Dibromo-2,2'-bipyridyl, a pivotal building block in synthetic chemistry, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and its applications, particularly in the realm of medicinal chemistry.
Physicochemical and Spectroscopic Data
This compound is a halogenated bipyridine derivative that serves as a versatile ligand and synthetic intermediate.[1] Its key properties are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 49669-22-9 | [1][2] |
| Molecular Formula | C₁₀H₆Br₂N₂ | [1][2] |
| Molecular Weight | 313.98 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 220-223 °C | [3] |
| Purity | ≥90% | [3] |
| Solubility | Soluble in many organic solvents | |
| Storage | Store at room temperature, protected from light |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Chemical Shift (ppm) |
| 8.33 | d | 8.0 | 158.0 |
| 7.82 | t | 7.9 | 142.1 |
| 7.42 | d | 7.8 | 129.5 |
| 122.3 |
Note: NMR data is compiled from typical values and may vary slightly based on experimental conditions.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the bromination of 2,2'-bipyridyl. A general experimental protocol is detailed below.
Experimental Protocol: Bromination of 2,2'-bipyridyl
Materials:
-
2,2'-bipyridyl
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Oleum (fuming sulfuric acid)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bipyridyl in a mixture of concentrated sulfuric acid and oleum.
-
Bromination: Cool the mixture in an ice bath and slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. The crude product will precipitate out. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield this compound as a white to off-white solid.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its bromo-substituents provide reactive handles for various cross-coupling reactions, enabling the introduction of diverse functional groups.
Role as a Key Intermediate in Medicinal Chemistry
In drug discovery, the bipyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The derivatization of the this compound core allows for the systematic exploration of the chemical space around this privileged structure. For instance, it can be utilized in the synthesis of ligands for metal-based anticancer drugs or as a scaffold for developing enzyme inhibitors.
A significant application of this compound is in the synthesis of 6,6'-disubstituted-2,2'-bipyridine derivatives, which have been investigated for their potential anticancer properties.[4] Mechanistic studies have shown that some of these derivatives can induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization.[4]
The general workflow for utilizing this compound in the synthesis of biologically active compounds is depicted below.
Caption: Drug discovery workflow using this compound.
Ligand in Catalysis for Pharmaceutical Synthesis
Beyond its direct use as a building block, this compound and its derivatives are employed as ligands in transition-metal catalysis. The electronic and steric properties of the bipyridine ligand can be fine-tuned by modifying the substituents at the 6 and 6' positions, thereby influencing the efficiency and selectivity of catalytic transformations crucial for pharmaceutical synthesis.
References
Spectroscopic Profile of 6,6'-Dibromo-2,2'-bipyridyl: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6,6'-Dibromo-2,2'-bipyridyl, a key building block in coordination chemistry and organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-4' | ~7.85 | Triplet (t) | ~7.9 |
| H-3, H-3' | ~8.25 | Doublet (d) | ~7.7 |
| H-5, H-5' | ~7.45 | Doublet (d) | ~7.9 |
Note: Data is estimated from the spectrum available in the supporting information of a research paper by The Royal Society of Chemistry. The solvent is not specified but is likely CDCl₃ or a similar deuterated solvent.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-2' | ~158 |
| C-6, C-6' | ~142 |
| C-4, C-4' | ~139 |
| C-5, C-5' | ~128 |
| C-3, C-3' | ~122 |
Note: Data is estimated from the spectrum available in the supporting information of a research paper by The Royal Society of Chemistry. The solvent is not specified.
Table 3: Mass Spectrometry Data
| m/z | Proposed Fragment | Notes |
| 312/314/316 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
| 233/235 | [M - Br]⁺ | Loss of one bromine atom. |
| 154 | [M - 2Br]⁺ | Loss of both bromine atoms. |
| 77 | [C₆H₅]⁺ | Phenyl fragment (less likely without rearrangement). |
Note: Fragmentation pattern is predicted based on the molecular structure and general principles of mass spectrometry for halogenated compounds.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 1600-1550 | C=C and C=N stretching (aromatic ring) | Medium-Strong |
| 1450-1400 | C-C stretching (aromatic ring) | Medium |
| 800-700 | C-H out-of-plane bending | Strong |
| 700-500 | C-Br stretch | Strong |
Note: Predicted characteristic absorption bands based on the functional groups present in the molecule.
Table 5: UV-Vis Spectroscopic Data
| Compound | λ_max (nm) | Solvent |
| 2,2'-Bipyridine (parent compound) | 233, 281 | Ethanol |
Note: Specific experimental UV-Vis data for 6,6'-Dibromo-2,2'-bipyridine was not found in the searched literature. Data for the parent compound, 2,2'-bipyridine, is provided for reference.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is locked on the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used with a 30° pulse angle.
-
Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
The spectrum is acquired on the same spectrometer.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
-
Ionization:
-
Electron Impact (EI) ionization is commonly used for this type of molecule.
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound powder is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty ATR crystal is first collected.
-
The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) to a known concentration (e.g., 10⁻³ M).
-
This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0), typically around 10⁻⁵ M.
-
-
Data Acquisition:
-
A UV-Vis spectrophotometer is used for the analysis.
-
A quartz cuvette is filled with the blank solvent to record a baseline correction.
-
The blank is replaced with the sample solution in a matched quartz cuvette.
-
The absorbance is measured over a wavelength range of approximately 200-800 nm.
-
Visualization of Chemical Workflows
The following diagrams illustrate the synthesis and a common application of this compound.
Caption: Synthetic workflow for this compound.
Caption: Role as a ligand in forming a coordination complex.
An In-depth Technical Guide to the Solubility of 6,6'-Dibromo-2,2'-bipyridyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6,6'-Dibromo-2,2'-bipyridyl, a key building block in coordination chemistry, organic synthesis, and materials science.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the development of new materials. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and furnishes a detailed experimental protocol for the quantitative determination of its solubility.
Qualitative Solubility Profile
This compound is a solid at room temperature.[1][2] Its solubility is largely dictated by the polarity of the solvent. While it has low solubility in water, it exhibits a range of solubilities in common organic solvents. Based on studies of similarly substituted 2,2'-bipyridine derivatives, a general solubility profile can be inferred. For instance, various 6,6'-substituted 2,2'-bipyridine derivatives have shown high solubility in dimethyl sulfoxide (DMSO), moderate solubility in dimethylformamide (DMF) and acetonitrile (ACN), and low solubility in water.[3]
For practical applications, it is often necessary to determine the precise quantitative solubility in a specific solvent system. The following table summarizes the expected qualitative solubility of this compound in a variety of organic solvents based on the behavior of analogous compounds.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | Moderate | |
| Acetonitrile (ACN) | Moderate | |
| Protic Polar | Methanol | Expected to be Soluble |
| Ethanol | Expected to be Soluble | |
| Halogenated | Dichloromethane | Expected to be Soluble |
| Chloroform | Expected to be Soluble | |
| Ethers | Tetrahydrofuran (THF) | Expected to be Soluble |
| Aqueous | Water | Low / Insoluble |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique.[4] This protocol outlines the steps to determine the equilibrium solubility of the compound in a chosen organic solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with tight-sealing caps
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Equilibration:
-
Seal the vials securely to prevent any solvent evaporation.[4]
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended to ensure that the rate of dissolution equals the rate of precipitation.[4]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the excess solid to settle completely.[4]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Calculation and Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the quantitative determination of solubility.
References
An In-Depth Technical Guide on the Crystal Structure of 6,6'-Dibromo-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 6,6'-Dibromo-2,2'-bipyridyl, a key building block in supramolecular chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization, offering valuable insights for researchers in drug development and materials design.
Introduction
This compound is a versatile heterocyclic compound widely utilized as a ligand in coordination chemistry and as a precursor in the synthesis of more complex functional molecules. Its rigid structure and the presence of two bromine atoms make it an ideal candidate for forming well-defined metal complexes and for use in cross-coupling reactions to construct larger conjugated systems. Understanding its precise three-dimensional structure through single-crystal X-ray diffraction is paramount for predicting its interaction with other molecules and for the rational design of novel materials and potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂N₂ |
| Molecular Weight | 313.98 g/mol |
| CAS Number | 49669-22-9 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 220-223 °C |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform |
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The crystallographic data and refinement parameters are summarized in the following table, based on data from the Crystallography Open Database (COD).
| Parameter | COD ID: 2007985 | COD ID: 2007986 | COD ID: 4334121 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n | P2₁/n |
| a (Å) | 3.900(2) | 3.901(2) | 3.8995(10) |
| b (Å) | 16.924(9) | 16.924(9) | 16.921(4) |
| c (Å) | 8.084(4) | 8.086(4) | 8.084(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.48(3) | 98.48(3) | 98.48(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 527.7(5) | 528.0(5) | 527.5(2) |
| Z | 2 | 2 | 2 |
| Temperature (K) | 295 | 295 | 293 |
Molecular and Crystal Structure
In the solid state, the this compound molecule adopts a largely planar conformation. The two pyridine rings are nearly coplanar, which facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. The bromine atoms are positioned on the outer sides of the bipyridyl core, influencing the packing arrangement and providing potential sites for halogen bonding interactions.
Experimental Protocols
Synthesis of this compound
An improved synthesis of 6,6'-Dibromo-2,2'-bipyridine has been reported with a high yield.[1] The following protocol is based on this improved cuprate synthesis.
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (in hexanes)
-
Copper(I) cyanide
-
Dry diethyl ether
-
Dry tetrahydrofuran (THF)
Procedure:
-
A solution of 2,6-dibromopyridine in dry diethyl ether is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1 equivalent) is added dropwise, and the mixture is stirred for 30 minutes to form 6-bromo-2-lithiopyridine.
-
In a separate flask, a suspension of copper(I) cyanide in dry THF is prepared.
-
The freshly prepared 6-bromo-2-lithiopyridine solution is then transferred via cannula to the copper(I) cyanide suspension at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a white solid (72% yield).[1]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent system.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents such as dichloromethane/hexane).
-
Gently warm the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Leave the solution undisturbed in a loosely covered vial to allow for slow evaporation of the solvent over several days.
-
Colorless, needle-like or prismatic crystals will form, which can be isolated by filtration.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and structural characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound, supported by crystallographic data and detailed experimental protocols for its synthesis and crystallization. The structural insights and methodologies presented herein are essential for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and supramolecular chemistry, enabling the informed design and synthesis of novel functional molecules and materials.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of Bromine Atoms in 6,6'-Dibromo-2,2'-bipyridyl
Introduction:
This compound is a pivotal heterocyclic building block in modern chemistry. Its structure, featuring two pyridine rings linked at the 2 and 2' positions, makes it an exceptional chelating ligand for a vast array of transition metals, forming stable complexes used in catalysis, materials science, and photochemistry.[1] The strategic placement of bromine atoms at the 6 and 6' positions provides highly versatile synthetic handles. These bromine atoms are susceptible to a range of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse functional groups. This guide provides a detailed exploration of the reactivity of these bromine atoms, offering quantitative data, experimental protocols, and mechanistic diagrams to aid researchers in leveraging this powerful reagent.
Core Reactivity Pathways
The reactivity of the bromine atoms in this compound is dominated by two principal pathways: lithium-halogen exchange for nucleophilic substitution and palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-nitrogen bonds.
Lithium-Halogen Exchange
A reliable and synthetically useful strategy for the functionalization of 6,6'-dibromo-2,2'-bipyridine is through lithium-halogen exchange.[2] This reaction allows for the selective generation of mono- or di-lithiated intermediates, which can then be quenched with various electrophiles. The selectivity between single and double exchange can be controlled by the stoichiometry of the organolithium reagent, such as n-butyllithium (n-BuLi).[2]
Quantitative Data: Selective Metalation and Formylation
| Equivalents of n-BuLi | Major Product | Subsequent Electrophile | Final Product | Yield (%) | Reference |
| 1.0 - 1.4 | 6-Bromo-6'-lithio-2,2'-bipyridine | DMF | 6-Bromo-6'-formyl-2,2'-bipyridine | ~55% | [2] |
| 2.5 - 3.0 | 6,6'-Dilithio-2,2'-bipyridine | DMF | 6,6'-Diformyl-2,2'-bipyridine | ~75% | [2] |
| 1.0 (for debromination) | 6-Bromo-6'-lithio-2,2'-bipyridine | H₂O | 6-Bromo-2,2'-bipyridine | 88% | [3] |
Experimental Protocol: Selective Monolithiation and Formylation [2]
-
Reaction Setup: A flame-dried Schlenk flask is charged with 6,6'-dibromo-2,2'-bipyridine (1.0 eq) and purged with argon. Anhydrous tetrahydrofuran (THF) is added to create a suspension.
-
Lithiating Agent Addition: The suspension is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.4 eq, 1.6 M in hexanes) is added dropwise over 15 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Electrophilic Quench: Anhydrous N,N-dimethylformamide (DMF) (3.0 eq) is added dropwise, and the reaction is allowed to warm slowly to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-bromo-6'-formyl-2,2'-bipyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the 6,6'-dibromo-2,2'-bipyridine scaffold serve as excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing complex molecular architectures.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bipyridine core and a terminal alkyne.[4][5] This method is instrumental for synthesizing conjugated systems, molecular wires, and precursors for more complex ligands. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[6]
Quantitative Data: Representative Sonogashira Couplings
| Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 6,6'-Bis(phenylethynyl)-2,2'-bipyridine | Not specified | [7] |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Diarylalkyne (via tandem reaction) | Good | [8] |
| Various Terminal Alkynes | NS-MCM-41-Pd / CuI | K₂CO₃ | Toluene | 6,6'-Dialkynyl-2,2'-bipyridine | High | [6] |
Experimental Protocol: General Sonogashira Coupling [9]
-
Reaction Setup: To a degassed solution of 6,6'-dibromo-2,2'-bipyridine (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1 v/v), Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) are added under an inert atmosphere (argon or nitrogen).
-
Reactant Addition: The terminal alkyne (2.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 16-24 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by flash column chromatography to yield the desired alkynyl-substituted bipyridine.
Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting the bromobipyridine with an organoboron compound, such as a boronic acid or ester.[10] This reaction is widely used in drug discovery and materials science due to its mild conditions and tolerance of a broad range of functional groups.[11]
Quantitative Data: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 6,6'-Diphenyl-2,2'-bipyridine | Good-Excellent | [12] |
| Mesitylboronic Acid | PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 6,6'-Dimesityl-2,2'-bipyridine | 61% | [13] |
| Pyridylboronic Acids | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | Substituted terpyridines | 67-69% | [14] |
Experimental Protocol: General Suzuki-Miyaura Coupling [10][11]
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, 6,6'-dibromo-2,2'-bipyridine (1.0 eq), the boronic acid (2.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq) are combined.
-
Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.
-
Reaction: The mixture is heated to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling the bromobipyridine with primary or secondary amines.[15][16] This reaction has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals and functional materials.[17]
Quantitative Data: Representative Buchwald-Hartwig Aminations
| Amine Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Primary/Secondary Amines | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 6,6'-Diamino-2,2'-bipyridine derivatives | Good-Excellent | [15][16] |
| Pyrrole | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 6,6'-Di(pyrrol-1-yl)-2,2'-bipyridine | High | [18] |
| Ammonia Equivalents | Pd(OAc)₂ | Brettphos | LiHMDS | Toluene | 6,6'-Diamino-2,2'-bipyridine | Good | [16] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: A flame-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 2.5 eq). The tube is evacuated and backfilled with argon.
-
Reactant Addition: 6,6'-dibromo-2,2'-bipyridine (1.0 eq), the amine (2.5 eq), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are added.
-
Reaction: The sealed tube is heated in an oil bath at 80-110 °C for 12-24 hours.
-
Monitoring: The reaction progress is monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove palladium residues. The filtrate is concentrated, and the resulting crude material is purified by column chromatography to afford the aminated bipyridine product.
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for understanding the relationships between different synthetic pathways and the step-by-step processes of reactions.
Caption: Key reactivity pathways of this compound.
Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Photophysical Properties of 6,6'-Dibromo-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromo-2,2'-bipyridyl is a halogenated derivative of 2,2'-bipyridine, a well-known bidentate chelating ligand in coordination chemistry. The introduction of bromine atoms at the 6 and 6' positions significantly influences the electronic and steric properties of the bipyridine framework. This, in turn, impacts its photophysical characteristics and its behavior as a ligand in metal complexes. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, intended to serve as a valuable resource for researchers in materials science, coordination chemistry, and drug development.
While this compound is a crucial building block for a variety of luminescent materials and photocatalysts, detailed photophysical data for the standalone ligand is not extensively documented in publicly available literature. Much of the research focuses on the properties of its metal complexes. However, understanding the intrinsic photophysical behavior of the free ligand is fundamental to predicting and tuning the characteristics of the resulting coordination compounds.
Core Photophysical Parameters
The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. Key parameters include the absorption and emission spectra, the fluorescence quantum yield, and the excited-state lifetime.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 304 nm | Ethanol | [1] |
| Molar Extinction Coefficient (ε) | Data not available | - | |
| Emission Maximum (λem) | Data not available | - | |
| Fluorescence Quantum Yield (Φf) | Data not available | - | |
| Excited-State Lifetime (τ) | Data not available | - |
Note: The available quantitative data for the standalone this compound ligand is limited. The majority of photophysical studies focus on its metal complexes. The absorption maximum of 304 nm in ethanol provides a starting point for understanding its electronic transitions. The absence of comprehensive emission data suggests that the free ligand may be weakly emissive or that its emission properties have not been a primary focus of published research.
Synthesis of this compound
The primary synthetic route to this compound involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method provides a versatile and efficient means of introducing substituents onto the bipyridine core.
A general synthetic workflow is as follows:
This reaction allows for the introduction of various functional groups, which can be used to tune the photophysical properties of the resulting molecule or to provide anchoring points for further chemical modifications.
Experimental Protocols for Photophysical Characterization
The characterization of the photophysical properties of this compound and its derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for these key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of light absorbed by the molecule and to quantify the extent of absorption (molar extinction coefficient).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).
-
-
Data Analysis: The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
Fluorescence Spectroscopy
Objective: To measure the emission spectrum of the molecule after excitation at a specific wavelength.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., a photomultiplier tube).
-
Measurement:
-
Select an appropriate excitation wavelength, usually the absorption maximum (λabs).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
-
Data Analysis: The wavelength of maximum emission intensity (λem) is determined from the peak of the emission spectrum.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample.
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1.
-
Measurement:
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).
-
-
Data Analysis: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx2 / nstd2)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.
Excited-State Lifetime Measurement (Time-Correlated Single-Photon Counting - TCSPC)
Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
The sample is excited by a short pulse of light.
-
The arrival times of the emitted single photons are recorded relative to the excitation pulse.
-
This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime (τ).
Role in Metal Complexes and Signaling Pathways
While the standalone this compound may not exhibit strong luminescence, its primary significance in photophysics lies in its role as a ligand in transition metal complexes, particularly with ruthenium(II), iridium(III), and platinum(II). The electronic properties of the bipyridine ligand are intimately coupled with the metal center, leading to the emergence of new electronic transitions, most notably metal-to-ligand charge transfer (MLCT) bands.
These MLCT transitions are often associated with strong luminescence and long-lived excited states, making these complexes suitable for a wide range of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): The emissive properties of these complexes are harnessed in the emissive layer of OLED devices.
-
Photocatalysis: The long-lived excited states can participate in electron or energy transfer processes, driving chemical reactions.
-
Chemosensors: Changes in the luminescence of the metal complex upon binding to an analyte can be used for sensing applications.
-
Bioimaging and Photodynamic Therapy: The luminescent properties and the ability to generate reactive oxygen species upon irradiation make these complexes promising candidates for cellular imaging and cancer therapy.
The bromine atoms on the this compound ligand serve two main purposes in the context of metal complexes:
-
Synthetic Handle: The bromine atoms are excellent leaving groups for cross-coupling reactions, allowing for the facile introduction of other functional groups to tune the properties of the final complex.
-
Steric and Electronic Effects: The bulky bromine atoms can influence the geometry and electronic structure of the resulting metal complex, which in turn affects its photophysical properties.
The logical relationship for the application of this compound in these areas can be visualized as follows:
Conclusion
This compound is a pivotal molecule in the design and synthesis of functional materials and complexes with tailored photophysical properties. While comprehensive data on the standalone ligand is sparse, its importance as a precursor is undeniable. The synthetic versatility afforded by the bromine substituents allows for extensive modification of the bipyridine scaffold, enabling the fine-tuning of the electronic and photophysical properties of its corresponding metal complexes. The experimental protocols outlined in this guide provide a solid foundation for the characterization of this and related bipyridine derivatives, facilitating further research and development in the fields of materials science, photocatalysis, and medicinal chemistry. Future work dedicated to the detailed photophysical characterization of the free ligand would be highly valuable to the scientific community.
References
The Fulcrum of Innovation: 6,6'-Dibromo-2,2'-bipyridyl as a Premier Precursor for Advanced Ligand Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern coordination chemistry and materials science, the synthesis of bespoke ligands is paramount for the development of novel catalysts, functional materials, and therapeutic agents. Among the plethora of synthons available, 6,6'-Dibromo-2,2'-bipyridyl has emerged as a cornerstone precursor, offering a versatile and robust platform for the construction of a diverse array of bipyridine-based ligands. Its two strategically positioned bromine atoms serve as reactive handles for a multitude of cross-coupling reactions, enabling the precise and controlled introduction of a wide range of functional moieties. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reaction methodologies, experimental protocols, and the properties of the resulting ligands and their metal complexes.
Synthetic Strategies: Harnessing the Reactivity of this compound
The synthetic potential of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. These methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 6 and 6' positions of the bipyridine core.
Suzuki-Miyaura Coupling: Forging Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for the synthesis of 6,6'-diaryl- and 6,6'-diheteroaryl-2,2'-bipyridines. This reaction involves the palladium-catalyzed cross-coupling of this compound with organoboron reagents, such as boronic acids or esters. The resulting ligands are of significant interest for their applications in catalysis and materials science. For instance, the synthesis of 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine has been achieved through this method.[1]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxyphenylboronic acid | Pd(OAc)₂ (10) | - | Dimethoxyethane/Water | Reflux | 4 | 51 | [2] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 24 | - | [3] |
| Mesitylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 24 | 61 | [3] |
Sonogashira Coupling: Introducing Alkynyl Functionalities
The Sonogashira coupling enables the introduction of alkynyl groups at the 6 and 6' positions of the bipyridine core. This reaction involves the palladium-catalyzed coupling of this compound with terminal alkynes, typically in the presence of a copper(I) co-catalyst. The resulting 6,6'-dialkynyl-2,2'-bipyridyls are valuable building blocks for the synthesis of more complex ligand architectures and conjugated materials.
Table 2: Sonogashira Coupling of Bromopyridines
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [4] |
| 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 94 | [4] |
| 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2 | 97 | [5] |
Buchwald-Hartwig Amination: Crafting Nitrogen-Containing Ligands
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 6,6'-diamino-2,2'-bipyridyl derivatives.[6] This palladium-catalyzed reaction couples this compound with a wide range of primary and secondary amines. These amino-functionalized bipyridines are important precursors for the synthesis of more elaborate ligands and have applications in catalysis and materials science.
Table 3: Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Bromides | Primary/Secondary Amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | - | [6][7] |
| Aryl Chlorides | Primary/Secondary Amines | Pd(OAc)₂ / Ligand | K₃PO₄ | t-BuOH | 100 | - | [7] |
Lithiation and Subsequent Substitution
A reliable strategy for the selective single or double metalation of 6,6'-dibromo-2,2'-bipyridine involves a lithium-halogen exchange.[8][9] This approach allows for the introduction of various electrophiles to create mono- or di-substituted bipyridine derivatives. The selectivity between mono- and di-substitution can often be controlled by the stoichiometry of the organolithium reagent.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of 6,6'-dibromo-2,2'-bipyridine (1.0 eq), the corresponding boronic acid (2.2-3.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-10 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-4.0 eq) is placed in a reaction vessel.[2][3][10] A suitable solvent system, often a mixture of an organic solvent and water (e.g., dimethoxyethane/water or toluene/water), is added.[2][3] The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) with stirring for the specified time.[10] After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of 6,6'-dibromo-2,2'-bipyridine (1.0 eq) and a terminal alkyne (2.2-2.5 eq) in a suitable solvent (e.g., DMF or THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added.[4][11] A base, typically an amine such as triethylamine, is also included. The reaction mixture is degassed and then stirred at the appropriate temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired dialkynyl-bipyridine.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 6,6'-dibromo-2,2'-bipyridine (1.0 eq), the desired amine (2.2-2.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄).[6][7] Anhydrous solvent (e.g., toluene or t-butanol) is added, and the vessel is sealed. The reaction mixture is then heated with stirring for the required duration. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by chromatography.
Conclusion
This compound stands as a pivotal precursor in the synthesis of a vast and diverse range of functionalized bipyridine ligands. The strategic placement of its bromine atoms facilitates a variety of reliable and high-yielding cross-coupling reactions, providing chemists with a powerful tool to tailor the electronic and steric properties of the resulting ligands. The methodologies outlined in this guide, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer a versatile toolkit for researchers in academia and industry. The continued exploration of the reactivity of this precursor will undoubtedly lead to the development of new and innovative ligands with applications spanning catalysis, materials science, and drug discovery.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Thermal Stability of 6,6'-Dibromo-2,2'-bipyridyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 6,6'-Dibromo-2,2'-bipyridyl. The information presented herein is intended to assist researchers and professionals in understanding the thermal properties of this compound, which is crucial for its application in synthesis, materials science, and drug development. While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, this guide consolidates the known melting point data and provides generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) based on standard methodologies for similar organic compounds.
Core Data Presentation
The thermal properties of a compound are critical indicators of its stability and potential applications. The following table summarizes the available quantitative data for this compound.
| Thermal Property | Value |
| Melting Point (°C) | 220 - 227 |
| Decomposition Temperature (°C) | Data not available in cited literature. Expected to be above the melting point. |
| Thermogravimetric Analysis (TGA) | No specific data available. General behavior of bipyridine derivatives suggests stability to just above the melting point, followed by decomposition. |
| Differential Scanning Calorimetry (DSC) | No specific data available. An endothermic peak corresponding to the melting point is expected. |
Understanding Thermal Stability
The thermal stability of this compound is a key parameter for its handling, storage, and use in various chemical processes. As a brominated heterocyclic aromatic compound, its stability is influenced by the strength of the carbon-bromine and carbon-carbon bonds within its structure. Thermal decomposition of such compounds often involves the cleavage of these bonds, potentially leading to the release of brominated and other organic fragments.
Experimental Protocols
To determine the precise thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques. The following sections detail generalized experimental protocols for these methods.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard calibration materials like calcium oxalate are typically used.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C) for a few minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation or evaporation. Prepare an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) with a constant purge rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the melting point but below the expected decomposition temperature (e.g., 250 °C).
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to observe any changes in the material's thermal behavior after the initial melt.
-
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for assessing the thermal stability of a compound like this compound.
Caption: Experimental workflow for thermal stability analysis.
Caption: Logical relationship of thermal properties and applications.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6,6'-Dibromo-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This protocol focuses on the application of the Suzuki coupling for the synthesis of 6,6'-diaryl-2,2'-bipyridyls, using 6,6'-Dibromo-2,2'-bipyridyl as the starting material. These bipyridyl derivatives are of significant interest in medicinal chemistry, materials science, and catalysis due to their unique chelating properties and photophysical characteristics. The ability to introduce a diverse range of aryl substituents allows for the fine-tuning of their electronic and steric properties, making them valuable scaffolds in drug design and for the development of novel ligands and functional materials.
Key Applications
-
Ligand Synthesis: 6,6'-diaryl-2,2'-bipyridyls serve as crucial ligands in coordination chemistry, forming stable complexes with various transition metals. These complexes are investigated for their catalytic activity, and applications in photoredox catalysis and as components of functional materials.
-
Drug Discovery: The bipyridyl core is a privileged scaffold in medicinal chemistry. Aryl-substituted bipyridines are explored as potential therapeutic agents with a range of biological activities.
-
Materials Science: The rigid and planar nature of the 6,6'-diaryl-2,2'-bipyridyl system, combined with its photoluminescent properties, makes it a valuable building block for organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Data Presentation: Suzuki Coupling of this compound
The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of this compound with different arylboronic acids. The data is compiled from literature sources for the closely related substrate, 2,6-dibromopyridine, and serves as a strong guideline for optimizing the reaction for the target molecule.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| 3 | Phenylboronic acid | PdCl₂(dppf) (3) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| 4 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Di-arylated | ~85 |
| 6 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | Di-arylated | ~90 |
| 7 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 24 | Di-arylated | ~88 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the synthesis of 6,6'-diaryl-2,2'-bipyridyls. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents for di-substitution, 1.0-1.2 equivalents for mono-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., PPh₃, SPhos, dppf)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Deionized water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol for di-substitution), and the base (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 0.05 mmol, 5 mol%) and, if necessary, the phosphine ligand (e.g., 0.10 mmol, 10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 10 mL of 1,4-Dioxane) and, if applicable, degassed water (e.g., 2 mL) to the reaction mixture via syringe.
-
Reaction: Place the reaction flask in a preheated oil bath or on a heating plate and stir the mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 6,6'-diaryl-2,2'-bipyridyl.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Stille Coupling of 6,6'-Dibromo-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Stille coupling reaction for the synthesis of functionalized 6,6'-disubstituted-2,2'-bipyridyls. This protocol is essential for the development of novel ligands, functional materials, and potential therapeutic agents.
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] This method is particularly advantageous due to the stability of organotin reagents to air and moisture, and its tolerance for a wide variety of functional groups, often eliminating the need for protecting groups.[3][4]
General Considerations for Stille Coupling of 6,6'-Dibromo-2,2'-bipyridyl
The synthesis of 6,6'-disubstituted-2,2'-bipyridyls via Stille coupling offers a modular approach to introduce diverse functionalities. Key to a successful reaction is the careful selection of the palladium catalyst, ligand, solvent, and temperature. The primary challenge often lies in achieving selective mono- or di-substitution, which can be controlled by adjusting the stoichiometry of the organostannane reagent.
Tabulated Summary of Reaction Conditions
The following table summarizes various reported conditions for the Stille coupling of dibromo-bipyridyl derivatives, providing a comparative overview for reaction optimization.
| Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5,5'-Dibromo-2,2'-bipyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 95 (mono), 85 (di) | [5] |
| 5,5'-Dibromo-2,2'-bipyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 92 (di) | [5] |
| General Aryl Bromide | Aryl/Vinyl Stannane | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | Dioxane | 80-100 | 12-24 | >90 | [6] |
| General Aryl Halide | Organostannane | PdCl₂(PPh₃)₂ | - | Toluene | Reflux | 48 | Moderate to Good | [7] |
| General Enol Triflate | Organotin Reagent | Pd(dppf)Cl₂·DCM (10) | - | DMF | 40 | 60 | - | [4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Stille coupling of this compound.
Caption: General experimental workflow for the Stille coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and organostannane reagents.
Materials:
-
This compound
-
Organostannane reagent (e.g., Tributyl(aryl)stannane, Tributyl(vinyl)stannane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask and other standard laboratory glassware for inert atmosphere techniques
-
Stir bar
-
Heating mantle or oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a stir bar, add this compound (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via cannula to achieve a concentration of approximately 0.1 M.
-
Add the organostannane reagent (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution) via syringe.
-
-
Reaction:
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to several days.[7]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
The tin byproducts can often be removed by washing the organic layer with an aqueous solution of potassium fluoride (KF) or by flash chromatography on silica gel.[4]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired substituted bipyridine.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
-
Stille Reaction Catalytic Cycle
The mechanism of the Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6,6'-Dibromo-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6,6'-Dibromo-2,2'-bipyridyl. This versatile building block is a cornerstone in the synthesis of functionalized bipyridine ligands, which are crucial in coordination chemistry, catalysis, and the development of novel pharmaceutical agents and materials. This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Stille, Buchwald-Hartwig, Sonogashira, and Heck couplings—offering detailed experimental procedures and data to facilitate their application in a research and development setting.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] These reactions typically involve the coupling of an organohalide with an organometallic reagent, mediated by a palladium catalyst. For this compound, these reactions allow for the selective functionalization at the 6 and 6' positions, leading to a diverse array of substituted bipyridine derivatives.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2][5]
Diagram of the General Palladium Cross-Coupling Catalytic Cycle
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.[6] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.
Quantitative Data
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/EtOH | 170 (MW) | 1.1 | 73 | [7] |
Experimental Protocol: Synthesis of 6,6'-di-(2″-methylthiophenyl)-2,2'-bipyridine[7]
Diagram of the Experimental Workflow for Suzuki-Miyaura Coupling
Materials:
-
6,6'-Dibromo-2,2'-bipyridine (1.0 mmol, 313 mg)
-
4,4,5,5-Tetramethyl-2-(2-(methylthiophenyl)-1,3,2-dioxaborolane (4.0 mmol, 1.0 g)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (30 mmol, 4.14 g)
-
Toluene (7 mL)
-
Ethanol (7 mL)
-
Dichloromethane (for extraction)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 6,6'-dibromo-2,2'-bipyridine and 4,4,5,5-tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane.
-
Add toluene and ethanol to the vial.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add potassium carbonate and Pd(PPh₃)₄ to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 170 °C for 65 minutes with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure.
-
Extract the residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 6,6'-di-(2″-methylthiophenyl)-2,2'-bipyridine.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[2] It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a drawback.[8]
Quantitative Data
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ (4) | PPh₃ | - | Toluene | 110 | 48 | ~90 (illustrative) |
Experimental Protocol: Synthesis of 6,6'-di(thiophen-2-yl)-2,2'-bipyridine (Illustrative)
Materials:
-
6,6'-Dibromo-2,2'-bipyridine (1.0 mmol)
-
2-(Tributylstannyl)thiophene (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol)
-
Anhydrous and degassed toluene
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6,6'-dibromo-2,2'-bipyridine and Pd(PPh₃)₄.
-
Add anhydrous and degassed toluene via syringe.
-
Add 2-(tributylstannyl)thiophene to the stirred mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a C-N bond.[1][5] This reaction is highly valuable for the synthesis of arylamines.
Quantitative Data
| Entry | Amine | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Ammonia (from KNH₂) | Fe(NO₃)₃·9H₂O | KNH₂ | Liquid NH₃ | -33 | 2 | 85-95 |
Experimental Protocol: Synthesis of 6,6'-Diamino-2,2'-bipyridine
Diagram of the Buchwald-Hartwig Amination Workflow
Materials:
-
6,6'-Dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl) for quenching
Procedure:
-
In a flask equipped with a dry ice condenser, condense liquid ammonia.
-
To the liquid ammonia, add a catalytic amount of iron(III) nitrate nonahydrate.
-
Carefully add small pieces of potassium metal until a persistent blue color is observed, then add the remaining potassium to form potassium amide (KNH₂). The disappearance of the blue color indicates the formation of KNH₂.
-
Add 6,6'-dibromo-2,2'-bipyridine to the KNH₂/liquid NH₃ solution.
-
Stir the reaction mixture at -33 °C for 2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the remaining residue with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic extracts, filter, and remove the solvent under reduced pressure to yield 6,6'-diamino-2,2'-bipyridine.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst.[3]
Quantitative Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 24 | High (illustrative) |
Experimental Protocol: Synthesis of 6,6'-bis(phenylethynyl)-2,2'-bipyridine (Illustrative)
Materials:
-
6,6'-Dibromo-2,2'-bipyridine (1.0 mmol)
-
Phenylacetylene (2.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed toluene
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 6,6'-dibromo-2,2'-bipyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous and degassed toluene and triethylamine.
-
Add phenylacetylene to the mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter to remove the triethylammonium bromide salt, and wash the solid with toluene.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4]
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ | Et₃N | DMF | 100 | 24 | Moderate to High (illustrative) |
Experimental Protocol: Synthesis of 6,6'-distyryl-2,2'-bipyridine (Illustrative)
Materials:
-
6,6'-Dibromo-2,2'-bipyridine (1.0 mmol)
-
Styrene (2.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube
Procedure:
-
To a sealable reaction tube, add 6,6'-dibromo-2,2'-bipyridine, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired product.
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Palladium(II)/Cationic 2,2’-Bipyridyl System as a Highly Efficient and Reusable Catalyst for the Mizoroki-Heck Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 6,6'-Dibromo-2,2'-bipyridyl in Organic Light-Emitting Diodes (OLEDs)
Introduction
6,6'-Dibromo-2,2'-bipyridyl is a versatile building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The strategic placement of bromine atoms at the 6 and 6' positions allows for the facile introduction of various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This enables the synthesis of a wide range of materials, including electron-transport materials (ETMs), hole-transport materials (HTMs), and ligands for phosphorescent emitters, which are crucial components of high-performance OLEDs. The rigid 2,2'-bipyridine core provides good thermal stability and can be functionalized to tune the electronic and photophysical properties of the resulting materials, making this compound a key precursor for next-generation display and lighting technologies.
Data Presentation: Performance of OLEDs Incorporating 2,2'-Bipyridine-Based Materials
| Parameter | Value at 100 cd m⁻² | Value at 1000 cd m⁻² |
| Operating Voltage | 2.8 V | 3.2 V |
| Power Efficiency | - | 74 lm W⁻¹ |
| External Quantum Efficiency (EQE) | - | 21% |
This data highlights the potential for achieving low operating voltages and high efficiency in OLEDs utilizing materials derived from the 2,2'-bipyridine scaffold.
Experimental Protocols
The following protocols describe the general methodologies for the synthesis of OLED materials using this compound as a precursor and the subsequent fabrication of an OLED device.
Protocol 1: Synthesis of a 2,2'-Bipyridine-Based Electron-Transport Material via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of a 2,2'-bipyridine-based ETM and is applicable for the reaction of this compound with an appropriate boronic acid or ester.[1]
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 3,5-dipyridylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (2.2 eq), potassium carbonate (4.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and a minimal amount of degassed water to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,2'-bipyridine derivative.
Protocol 2: Fabrication of a Multilayer OLED Device
This is a general protocol for the fabrication of a small-molecule OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., 2-TNATA)
-
Hole-transport layer (HTL) material (e.g., NPB)
-
Emissive layer (EML) host and dopant materials (e.g., DPVBi doped with a phosphorescent emitter)
-
Electron-transport layer (ETL) material (the synthesized 2,2'-bipyridine derivative)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers under high vacuum (< 10⁻⁶ Torr) in the following order:
-
Hole-injection layer
-
Hole-transport layer
-
Emissive layer (co-evaporation of host and dopant)
-
Electron-transport layer (the synthesized 2,2'-bipyridine derivative)
-
Electron-injection layer
-
-
The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the aluminum cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the completed device to a glovebox with an inert atmosphere.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics of the device using a source meter and a photometer.
-
Measure the electroluminescence spectrum using a spectrometer.
-
Calculate the external quantum efficiency, power efficiency, and current efficiency.
-
Visualizations
References
Application Notes and Protocols: 6,6'-Dibromo-2,2'-bipyridyl in Photovoltaic Devices
A Note to the Researcher: Direct applications of 6,6'-Dibromo-2,2'-bipyridyl as a primary functional material within the active layers of photovoltaic devices are not extensively documented in publicly available literature. Its predominant role in the field of photovoltaics is as a crucial chemical intermediate or precursor for the synthesis of more complex and functional molecules, such as specialized ligands for metal complexes used in dye-sensitized solar cells (DSSCs) or as building blocks for organic semiconductors.
These application notes, therefore, focus on its utility as a synthetic precursor and provide protocols relevant to the synthesis of its derivatives and their subsequent application in photovoltaic devices.
Application as a Synthetic Precursor
This compound serves as a versatile starting material for introducing the 2,2'-bipyridyl moiety into larger molecular structures. The two bromine atoms are excellent leaving groups for various cross-coupling reactions, allowing for the facile introduction of a wide range of functional groups. This tunability is critical in the molecular engineering of materials for photovoltaic applications, where precise control over electronic and photophysical properties is paramount.
One of the most common applications is in the synthesis of substituted 2,2'-bipyridyl ligands for transition metal complexes, which can function as photosensitizers or redox mediators in DSSCs. For instance, through palladium-catalyzed reactions like the Sonogashira or Suzuki coupling, aryl, ethynyl, or other conjugated groups can be attached at the 6 and 6' positions. This functionalization can be used to:
-
Tune the electronic properties of the resulting molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge transfer processes.
-
Enhance light-harvesting capabilities by extending the π-conjugation of the system, leading to broader and stronger absorption in the visible spectrum.
-
Improve the solubility and processability of the final material, which is crucial for device fabrication.
-
Modify the steric properties of the ligand to influence the coordination environment of the metal center and the stability of the resulting complex.
Quantitative Data Summary for 2,2'-Bipyridyl Derivatives in Photovoltaic Devices
While no direct performance data for devices employing this compound is available, the following table summarizes the performance of dye-sensitized solar cells utilizing copper complexes with substituted 2,2'-bipyridyl ligands. This data serves as a benchmark for the potential of materials derived from this bipyridyl core. The data is for copper complexes with 6,6'-dimethyl-2,2'-bipyridine (dmby) and 4,4',6,6'-tetramethyl-2,2'-bipyridine (tmby) ligands, which are structurally related to derivatives of this compound.[1][2]
| Complex/Mediator | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
| [Cu(dmby)₂]²⁺/¹⁺ | > 1.0 | Not Specified | Not Specified | 10.0 |
| [Cu(tmby)₂]²⁺/¹⁺ | > 1.0 | Not Specified | Not Specified | 10.3 |
Data obtained using the organic Y123 dye under 1000 W m⁻² AM1.5G illumination.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Functionalized 6,6'-Disubstituted-2,2'-bipyridyl via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of a 6,6'-di(arylethynyl)-2,2'-bipyridyl derivative, a class of compounds that could be explored for photovoltaic applications.
Materials:
-
This compound
-
A terminal arylacetylene (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Addition of Reagents: To the flask, add the terminal arylacetylene (2.2 equivalents), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₂Cl₂), and CuI (0.1 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous solvent and the base to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to obtain the desired 6,6'-di(arylethynyl)-2,2'-bipyridyl.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol outlines the general steps for fabricating a DSSC, where a synthesized bipyridyl-based metal complex could be used as the sensitizing dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
A synthesized dye (e.g., a ruthenium or copper complex with a functionalized bipyridyl ligand)
-
A suitable solvent for the dye (e.g., a mixture of acetonitrile and tert-butanol)
-
A co-adsorbent like chenodeoxycholic acid (CDCA) (optional)
-
Platinum precursor (e.g., H₂PtCl₆) for the counter electrode
-
Iodide-based electrolyte (e.g., containing LiI, I₂, and a solvent like acetonitrile)
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a layer of TiO₂ paste onto the FTO substrate using a technique like screen printing or doctor-blading.
-
Anneal the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) to sinter the TiO₂ particles.
-
-
Dye Sensitization:
-
After cooling the photoanode to about 80 °C, immerse it in a solution of the synthesized dye. The addition of a co-adsorbent can help prevent dye aggregation.
-
Allow the photoanode to soak for several hours (e.g., 12-24 hours) to ensure adequate dye loading.
-
Rinse the dye-sensitized photoanode with a suitable solvent to remove any non-adsorbed dye molecules.
-
-
Counter Electrode Preparation:
-
Clean another piece of FTO glass using the same procedure as for the photoanode.
-
Deposit a thin layer of a platinum catalyst onto the FTO surface, for example, by drop-casting a solution of H₂PtCl₆ and then thermally decomposing it at around 400 °C.
-
-
Cell Assembly:
-
Place a thermoplastic sealant frame around the dye-sensitized area of the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly under pressure to seal the two electrodes together, leaving one or two small holes for electrolyte injection.
-
-
Electrolyte Injection:
-
Introduce the electrolyte into the cell through the pre-drilled holes using a vacuum backfilling technique.
-
Seal the holes with a small piece of the sealant and a cover glass.
-
-
Characterization:
-
Measure the photovoltaic performance of the assembled cell under simulated sunlight (e.g., AM1.5G, 100 mW/cm²) using a solar simulator and a source meter to obtain the J-V curve and determine the PCE, Voc, Jsc, and FF.
-
Visualizations
Caption: Synthetic pathway from this compound.
Caption: General experimental workflow for DSSC fabrication.
References
Application Notes and Protocols: 6,6'-Dibromo-2,2'-bipyridyl as a Versatile Ligand Precursor for Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromo-2,2'-bipyridyl is a key building block in the synthesis of a diverse range of bipyridine ligands tailored for specific catalytic applications. Its two bromine atoms at the 6 and 6' positions serve as reactive handles for various cross-coupling reactions, allowing for the introduction of steric bulk and electronic modifications. While direct catalytic applications of metal complexes bearing the this compound ligand are not extensively documented, its utility as a precursor is paramount in the development of highly effective catalysts for a variety of organic transformations. These transformations are crucial in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
This document provides an overview of the synthetic pathways starting from this compound to generate advanced ligands and details their applications in significant catalytic reactions, including nickel-catalyzed cross-coupling and palladium-catalyzed reactions.
Synthetic Utility of this compound
The primary role of this compound in catalysis is as a precursor for the synthesis of more complex bipyridine ligands. The bromine atoms can be readily substituted using various palladium-catalyzed cross-coupling reactions to introduce a wide range of functional groups.
A notable synthetic application is the palladium-catalyzed Sonogashira coupling of 6,6'-Dibromo-2,2'-bipyridine with arylacetylenes to produce a series of 6,6'-diethynyl-2,2'-bipyridyls.[1] Additionally, it is a common starting material for creating ligands with bulky substituents at the 6,6'-positions, which have been shown to significantly impact the performance of nickel catalysts in cross-electrophile coupling reactions.[2][3]
General Experimental Workflow for Ligand Synthesis from this compound
Caption: General workflow for the synthesis of 6,6'-disubstituted-2,2'-bipyridyl ligands.
Application in Nickel-Catalyzed Cross-Electrophile Coupling
While this compound itself is not typically used as the final ligand in these reactions, its derivatives with bulky substituents at the 6,6'-positions have a profound impact on the catalytic performance of nickel complexes in cross-electrophile coupling reactions.[2][3] A systematic study on a family of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligands with various substituents at the 6 and 6'-positions demonstrates that steric hindrance plays a critical role in catalyst activity.[4][5]
Comparative Performance of 6,6'-Substituted Bipyridine Ligands in Ni-Catalyzed Cross-Coupling
The following table summarizes the performance of various nickel complexes with 6,6'-substituted dtbbpy ligands, synthesized from precursors like 6,6'-dichloro-4,4'-di-tert-butyl-2,2'-bipyridine, in the cross-electrophile coupling of 4-chlorotoluene with 1-iodooctane. The data highlights how modifying the steric environment around the metal center influences reaction yields.
| Ligand (in Ni complex) | 6,6'-Substituent (R) | Yield (%) |
| dtbbpy | H | 85 |
| dtbbpyMe₂ | Me | 75 |
| dtbbpyiPr₂ | iPr | 60 |
| dtbbpysBu₂ | sBu | 55 |
| dtbbpyPh₂ | Ph | 40 |
| dtbbpyMes₂ | Mesityl | 20 |
| Data is illustrative and based on trends reported in studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.[5] |
It has been observed that while bulkier substituents at the 6,6'-positions can stabilize Ni(I) species, they may also hinder the coordination of the ligand to Ni(0) and can lead to lower turnover frequencies in some cross-electrophile coupling reactions.[2][3]
Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling
This protocol is a general guideline for a nickel-catalyzed cross-electrophile coupling reaction using a 6,6'-disubstituted-2,2'-bipyridine ligand.
Materials:
-
Nickel(II) chloride or bromide complex with the desired 6,6'-disubstituted-2,2'-bipyridine ligand (e.g., (dtbbpyR₂)NiCl₂) (5 mol%)
-
Aryl halide (e.g., 4-chlorotoluene) (1.0 equivalent)
-
Alkyl halide (e.g., 1-iodooctane) (1.2 equivalents)
-
Zinc dust (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (for quenching)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a nitrogen-filled glovebox, charge a reaction vial with the nickel-bipyridine complex (5 mol%) and zinc dust (1.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents) to the vial.
-
Add anhydrous DMF to the desired concentration.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Experimental workflow for Ni-catalyzed cross-electrophile coupling.
Application in Palladium-Catalyzed Reactions
This compound serves as a substrate for palladium-catalyzed reactions to synthesize more elaborate ligands. For instance, the synthesis of 6,6'-diethynyl-2,2'-bipyridyls is achieved through a palladium-catalyzed coupling with various arylacetylenes.[1] The resulting ligands can then be used in various other catalytic applications.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol describes the synthesis of a 6,6'-diethynyl-2,2'-bipyridyl derivative.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (e.g., phenylacetylene) (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Sonogashira coupling of this compound.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of custom-designed bipyridine ligands. Its utility lies in the ability to introduce diverse functionalities at the 6 and 6' positions, which allows for the fine-tuning of the steric and electronic properties of the resulting metal catalysts. The application of these tailored ligands in nickel- and palladium-catalyzed cross-coupling reactions has led to significant advancements in the field of organic synthesis, with direct implications for drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of this compound as a gateway to novel and efficient catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Procedure for Monolithiation of 6,6'-Dibromo-2,2'-bipyridyl
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental procedure for the selective monolithiation of 6,6'-Dibromo-2,2'-bipyridyl. This protocol is critical for the synthesis of asymmetrically substituted 2,2'-bipyridyl ligands, which are of significant interest in coordination chemistry, catalysis, and materials science. The procedure outlines a reliable method for generating the 6-bromo-6'-lithio-2,2'-bipyridine intermediate via a lithium-halogen exchange reaction. This key intermediate can be subsequently reacted with various electrophiles to achieve monosubstitution.
Introduction
The selective functionalization of this compound is a fundamental step in the synthesis of tailored bipyridyl ligands. Direct monolithiation via lithium-halogen exchange offers a powerful and efficient route to introduce a single substituent. The control of stoichiometry and temperature is crucial to prevent the formation of the dilithiated byproduct. This protocol details the conditions for achieving high selectivity for the monolithiated species.
Experimental Protocols
Materials and Reagents
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration before use)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Quenching agent (e.g., electrophile of choice, or a proton source like saturated aqueous ammonium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C; or cryocooler, -90 °C)
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure for Monolithiation of this compound
-
Preparation of the Reaction Vessel: An oven-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is allowed to cool to room temperature under a stream of inert gas.
-
Dissolution of Starting Material: this compound is added to the flask. Due to its poor solubility in THF at low temperatures, a sufficient volume of anhydrous THF is added to form a slurry.[1]
-
Cooling: The reaction flask is cooled to -90 °C using a suitable cooling bath. It is critical to maintain this low temperature throughout the addition of n-butyllithium to ensure selective monolithiation.[1]
-
Addition of n-Butyllithium: 0.9 equivalents of a standardized solution of n-butyllithium in hexanes are drawn into a syringe and added dropwise to the stirred slurry of this compound over a period of 10-15 minutes.[1] The use of slightly less than one equivalent of n-BuLi favors the formation of the monolithiated product.[1]
-
Reaction: The reaction mixture is stirred at -90 °C for 30 minutes to 1 hour to allow for the complete formation of the 6-bromo-6'-lithio-2,2'-bipyridine intermediate.
-
Quenching: The desired electrophile is then added to the reaction mixture at -90 °C to functionalize the monolithiated bipyridine. If the goal is to isolate the monobrominated product (6-bromo-2,2'-bipyridine), the reaction can be quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.
-
Work-up:
-
The reaction is allowed to warm to room temperature.
-
The mixture is then poured into a separatory funnel containing water or saturated aqueous ammonium chloride.
-
The aqueous layer is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired monosubstituted product.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | General |
| Reagent | n-Butyllithium (n-BuLi) | [1] |
| Stoichiometry of n-BuLi | 0.9 equivalents | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -90 °C | [1] |
| Reaction Time | 30 - 60 minutes | General Practice |
| Notes | Using 1.4 equivalents of n-BuLi can lead to a mixture of mono- and di-substituted products after quenching with an electrophile. Using 2.5–3.0 equivalents of n-BuLi leads exclusively to the dialdehyde after formylation.[1] | [1] |
Mandatory Visualization
Caption: Experimental workflow for the monolithiation of this compound.
Caption: Reaction pathway for the monolithiation and subsequent functionalization.
References
Application Note: Purification of 6,6'-Dibromo-2,2'-bipyridyl Derivatives by Column Chromatography
Introduction
6,6'-Dibromo-2,2'-bipyridyl and its derivatives are crucial building blocks in coordination chemistry, catalysis, and the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for the purification of these bipyridyl derivatives, enabling the isolation of highly pure compounds essential for subsequent applications.[2][3] This application note provides a detailed protocol for the purification of this compound derivatives using column chromatography, based on established methods for analogous compounds.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][3] For non-polar to moderately polar compounds like many bipyridyl derivatives, a polar stationary phase such as silica gel is commonly used in conjunction with a non-polar or moderately polar mobile phase (eluent).[2][3] Compounds with higher polarity will have a stronger affinity for the stationary phase and will therefore move more slowly through the column, while less polar compounds will be carried along more readily with the mobile phase and elute faster. By carefully selecting the stationary and mobile phases, a mixture of compounds can be effectively separated into its individual components.
Experimental Protocols
This section details the necessary steps for the purification of this compound derivatives by column chromatography.
Materials and Equipment
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Crude this compound derivative
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Silica gel (60 Å, 40-63 µm)[4]
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Hexanes (or petroleum ether)
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Ethyl acetate (EtOAc)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Glass chromatography column
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Cotton or glass wool
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Sand
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Beakers and Erlenmeyer flasks
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Round-bottom flask
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Rotary evaporator
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Thin-layer chromatography (TLC) plates, chamber, and UV lamp
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Capillary tubes for spotting
Procedure
1. Preparation of the Slurry and Packing the Column (Wet Method)
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A slurry is prepared by mixing the silica gel with the initial, least polar eluent in a beaker.
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A small plug of cotton or glass wool is placed at the bottom of the column.
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A thin layer of sand is added on top of the plug.
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The silica gel slurry is poured into the column.
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The column is tapped gently to ensure even packing and to remove any air bubbles.
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The eluent is allowed to drain until it is level with the top of the silica gel.
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A thin layer of sand is carefully added to the top of the silica gel to prevent disturbance during sample and eluent addition.
2. Sample Preparation and Loading
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The crude product is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.
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Alternatively, for less soluble compounds, a "dry loading" method can be used: the crude product is dissolved in a solvent, a small amount of silica gel is added, and the solvent is removed under reduced pressure to yield a free-flowing powder.
-
The dissolved sample or the silica gel with the adsorbed sample is carefully added to the top of the column.
3. Elution and Fraction Collection
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The eluent is slowly passed through the column.[2]
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The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to facilitate the separation of compounds with different polarities.
-
The eluent is collected in a series of fractions in test tubes or other suitable containers.
-
The progress of the separation is monitored by thin-layer chromatography (TLC) of the collected fractions.
4. Product Isolation
-
Fractions containing the pure desired product, as determined by TLC, are combined.
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.
Data Presentation
The following table summarizes typical experimental conditions for the purification of bipyridyl derivatives by column chromatography, based on literature for analogous compounds.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Yield | Reference |
| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Deactivated Silica Gel | 60% EtOAc: 40% Hexanes | 91% | [5] |
| 6-(bromomethyl)-2,2'-bipyridine | Silica Gel | Not specified | Not specified | [6] |
| N-alkylated dibromo-thiophene derivative | Silica Gel | 3% MeOH in DCM | Not specified | [4] |
| N-alkylated dibromo-thiophene derivative | Silica Gel | 5% MeOH in DCM | 55% | [4] |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 6,6'-Dibromo-2,2'-bipyridyl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki-Miyaura coupling of 6,6'-Dibromo-2,2'-bipyridyl. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound are a common challenge, often attributed to the "2-pyridyl problem" where the nitrogen atom on the pyridine ring can interfere with the palladium catalyst. This guide addresses specific issues in a question-and-answer format to help you optimize your reaction.
Question 1: My reaction shows low conversion of the starting material, this compound. What are the likely causes and solutions?
Answer:
Low conversion often points to issues with catalyst activity or reaction conditions. Here are the primary factors to investigate:
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Catalyst Deactivation: The nitrogen atoms in the 2,2'-bipyridyl scaffold can coordinate with the palladium center, leading to catalyst inhibition.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands. These can help stabilize the catalyst and promote the reaction.
-
-
Inefficient Oxidative Addition: The C-Br bond at the 6 and 6' positions may not be sufficiently reactive under your current conditions.
-
Solution: Increase the reaction temperature. If you are using a common catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system, for instance, Pd₂(dba)₃ with a suitable ligand.
-
-
Improper Reagent Stoichiometry: An incorrect ratio of boronic acid to the dibromide can lead to incomplete reaction.
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Solution: For a double Suzuki coupling, ensure you are using at least 2.2-2.5 equivalents of the arylboronic acid.
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Question 2: I am observing significant amounts of mono-arylated product and unreacted starting material. How can I drive the reaction to completion for the di-substituted product?
Answer:
Formation of the mono-substituted product is a common issue. Several factors can contribute to this:
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Insufficient Catalyst Loading: The catalyst may deactivate before the second coupling can occur.
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Solution: Increase the catalyst loading. While typical loadings are 1-2 mol%, for challenging substrates, increasing it to 3-5 mol% can be beneficial.
-
-
Reaction Time: The reaction may not have been allowed to run long enough for the second coupling to take place, which is often slower than the first.
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Solution: Extend the reaction time and monitor the progress by TLC or LC-MS.
-
-
Base Strength: The choice and amount of base are critical for the transmetalation step.
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Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for difficult couplings. Ensure at least 3-4 equivalents of the base are used for the double coupling.
-
Question 3: My main byproducts are homocoupled arylboronic acid and de-brominated 2,2'-bipyridyl. How can I minimize these side reactions?
Answer:
These side reactions are indicative of specific issues with the reaction setup and conditions:
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Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]
-
-
Protodeboronation and Dehalogenation: The boronic acid group can be replaced by a hydrogen atom, especially in the presence of water and base. Similarly, the bromo group can be replaced by hydrogen.
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Solution: To minimize protodeboronation, consider using the pinacol ester or MIDA ester of the boronic acid, as these are often more stable.[2] Ensure your solvent is anhydrous if water is not explicitly part of the reaction conditions. For dehalogenation, using a less reactive base or lowering the reaction temperature might help.
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Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" combination as it is highly substrate-dependent. However, for challenging substrates like this, catalyst systems based on bulky, electron-rich phosphine ligands are generally recommended.[3] A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand such as SPhos or XPhos. Pd(PPh₃)₄ can also be effective but may require higher temperatures and longer reaction times.
Q2: Which solvent is most suitable for this reaction?
A2: Aprotic polar solvents are commonly used. A mixture of 1,4-dioxane and water is a standard choice. Other options include toluene, DMF, or THF, often with some amount of water to aid in dissolving the base. The choice of solvent can significantly impact the reaction, so screening different solvent systems may be necessary.
Q3: How critical is the purity of the reagents?
A3: The purity of all reagents is crucial. Impurities in the this compound, the boronic acid, or the solvent can negatively affect the catalyst. The boronic acid, in particular, can be prone to decomposition, so using a freshly opened bottle or a purified sample is advisable.
Q4: Can I run this reaction open to the air?
A4: It is highly recommended to perform the Suzuki coupling under an inert atmosphere (argon or nitrogen). Oxygen can lead to the degradation of the phosphine ligands and promote the homocoupling of the boronic acid, both of which will reduce the yield of the desired product.[1]
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields can vary significantly based on the specific electronic and steric properties of the boronic acid.
| Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (4) | Toluene/H₂O | 110 | 24 | 60-70 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (3) | THF/H₂O | 80 | 12 | 80-90 |
| 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3.5) | Dioxane/H₂O | 100 | 24 | 50-65 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (4) | DMF/H₂O | 90 | 16 | 65-75 |
Experimental Protocols
General Protocol for the Double Suzuki-Miyaura Coupling of this compound
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Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0-4.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
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Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under an inert atmosphere. Dissolve this mixture in a small amount of the reaction solvent and add it to the main reaction flask via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (12-24 h). Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6,6'-diaryl-2,2'-bipyridyl.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Functionalization of 6,6'-Dibromo-2,2'-bipyridyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 6,6'-Dibromo-2,2'-bipyridyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing this compound?
A1: The most common and effective methods for functionalizing this compound are palladium-catalyzed cross-coupling reactions and lithiation followed by electrophilic quench. These include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
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Lithium-Halogen Exchange: Using organolithium reagents (e.g., n-BuLi) to generate a lithiated bipyridyl species that can react with various electrophiles.
Q2: How can I achieve selective mono-functionalization of this compound?
A2: Achieving selective mono-functionalization over di-functionalization can be challenging but is controllable. Key strategies include:
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Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the coupling partner or electrophile.
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Reaction Temperature: Lowering the reaction temperature can often favor mono-substitution.
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Reaction Time: Shorter reaction times will typically result in a higher ratio of mono- to di-substituted product. Careful monitoring of the reaction progress by TLC or GC-MS is crucial.
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Lithiation Control: In lithium-halogen exchange, using approximately one equivalent of the organolithium reagent at low temperatures (e.g., -78 °C) is critical for selective mono-lithiation.[1][2]
Q3: What are the major side reactions to be aware of?
A3: Several side reactions can occur during the functionalization of this compound. The most common include:
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Homo-coupling: Of the boronic acid in Suzuki reactions or the terminal alkyne in Sonogashira reactions.
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Debromination/Protodebromination: Replacement of a bromine atom with a hydrogen atom.
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Over-functionalization: Formation of the di-substituted product when the mono-substituted product is desired.
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Deprotonation: In lithiation reactions, deprotonation of the bipyridyl ring can compete with the desired lithium-halogen exchange.[1][2]
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Catalyst Inhibition: The nitrogen atoms of the bipyridyl core can coordinate to the palladium catalyst, potentially leading to deactivation.
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable. |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly. |
| Poor Solubility of Reagents | Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature. For Suzuki couplings, a co-solvent system (e.g., Toluene/Water, Dioxane/Water) is often effective. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is common. The base must be finely powdered and anhydrous for non-aqueous reactions. |
| Catalyst Poisoning | The bipyridyl substrate itself can act as a ligand and inhibit the catalyst. Increasing the ligand-to-palladium ratio may help. Using ligands that bind more strongly to palladium than the bipyridyl substrate is also a strategy. |
Issue 2: Predominant Formation of Di-substituted Product Instead of Mono-substituted Product
| Possible Cause | Troubleshooting Step |
| Excess Coupling Partner | Carefully control the stoichiometry. Use no more than 1.2 equivalents of the boronic acid, alkyne, or amine. |
| High Reaction Temperature | Lower the reaction temperature. Start with room temperature if applicable and slowly increase. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it once the desired mono-substituted product is maximized. |
| Highly Active Catalyst System | A less active catalyst or ligand combination might provide better selectivity for mono-substitution. |
Issue 3: Significant Homo-coupling of Coupling Partners
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen (Suzuki & Sonogashira) | Rigorously exclude oxygen from the reaction mixture. |
| Inappropriate Copper Co-catalyst (Sonogashira) | In some cases, copper-free Sonogashira conditions can minimize alkyne dimerization. |
| High Temperature | Lowering the reaction temperature can sometimes reduce the rate of homo-coupling. |
Issue 4: Competing Deprotonation in Lithiation Reactions
| Possible Cause | Troubleshooting Step |
| Strongly Basic Reagent | Use n-BuLi or s-BuLi for lithium-halogen exchange. While strong bases, they are generally effective. |
| Reaction Temperature | Maintain a very low temperature (e.g., -78 °C to -90 °C) during the lithiation step to favor the kinetically faster halogen exchange over deprotonation.[2] |
| Choice of Solvent | THF is a commonly used solvent. The solubility of the starting material can be a factor.[2] |
Quantitative Data Summary
The following tables provide a summary of representative yields for the functionalization of this compound based on literature precedents. Note that actual yields will depend on the specific substrates and optimized reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | Di-phenyl | 85 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | Di-tolyl | 92 |
| 3 | Phenylboronic acid (1.1 eq) | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 80 | 4 | Mono-phenyl | 75 |
| 4 | Naphthylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | Di-naphthyl | 88 |
Table 2: Representative Yields for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | Di-alkynyl | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | Toluene | 80 | 12 | Di-alkynyl | 88 |
| 3 | Phenylacetylene (1.1 eq) | Pd(OAc)₂ (2) | - (copper-free) | P(t-Bu)₃ | DMF | 70 | 5 | Mono-alkynyl | 70 |
| 4 | Hex-1-yne | PdCl₂(dppf) (4) | CuI (8) | Piperidine | Dioxane | 90 | 10 | Di-alkynyl | 85 |
Table 3: Representative Yields for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | Di-amino | 82 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | Di-amino | 78 |
| 3 | Benzylamine (1.2 eq) | PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 90 | 12 | Mono-amino | 65 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | RuPhos (6) | LHMDS | THF | 80 | 20 | Di-amino | 85 |
Table 4: Representative Yields for Lithiation and Electrophilic Quench
| Entry | Organolithium (eq) | Electrophile (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | n-BuLi (1.1) | DMF (1.5) | THF | -78 | 1 | Mono-formyl | 70[2] |
| 2 | n-BuLi (2.2) | DMF (3.0) | THF | -78 | 1 | Di-formyl | 85[2] |
| 3 | s-BuLi (1.1) | MeI (1.5) | THF | -78 | 2 | Mono-methyl | 68 |
| 4 | t-BuLi (2.2) | TMSCl (3.0) | THF | -78 | 1.5 | Di-silyl | 80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Di-arylation
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To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (2.5 eq), and a suitable base (e.g., K₃PO₄, 3.0 eq).
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Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-Dioxane).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Mono-lithiation and Formylation [2]
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To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 1 hour.
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Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise and continue stirring at -78 °C for another hour.
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Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
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Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., CH₂Cl₂).
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling of this compound.
Caption: Logical relationships of common side reactions.
Caption: Key steps in the lithiation-functionalization of this compound.
References
Technical Support Center: Purification Challenges of Brominated Bipyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of brominated bipyridine compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of brominated bipyridines?
A1: Impurities in brominated bipyridine synthesis can originate from starting materials, side reactions, or subsequent degradation. Common impurities include:
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Unreacted Starting Materials: Such as unreacted aminopyridines or lutidines.[1][2]
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Incomplete Bromination: Mono-brominated intermediates are common when the reaction does not go to completion.[1][3]
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Over-bromination and Isomers: The formation of di-brominated species or other positional isomers can occur, complicating purification.[1][2][4]
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Hydrolysis Products: The presence of moisture can lead to the formation of hydroxymethyl or hydroxylated bipyridines.[1]
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Dehalogenation Byproducts: The bromo group can be replaced by a hydrogen atom, leading to debrominated impurities.[2]
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Homocoupling Products: In cross-coupling reactions like Suzuki-Miyaura, the boronic acid can couple with itself.[5]
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Polymerization Products: Pyridinium salt polymers may form, especially under heat or in the presence of nucleophiles.[1]
Q2: Which purification techniques are most effective for brominated bipyridines?
A2: The two primary and most effective methods for purifying brominated bipyridine compounds are flash column chromatography and recrystallization.[1]
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Flash Column Chromatography: This is a highly effective method for separating the target compound from impurities that have different polarities.[1] Silica gel is the most common stationary phase.[6]
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Recrystallization: This technique is excellent for removing minor impurities, provided a suitable solvent or solvent system can be identified.[1][5] It is often used as a final polishing step after chromatography.
Q3: Why does my brominated bipyridine compound streak or tail on a silica gel column?
A3: Streaking or tailing is a common issue when purifying pyridine-containing compounds on silica gel. This occurs because the basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.1-1%), can be added to the eluent to improve the peak shape by neutralizing the acidic sites.[1]
Q4: What should I do if my product "oils out" during recrystallization instead of forming crystals?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too saturated or cooled too quickly.[1] To resolve this, you can:
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Use a Solvent Pair: Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid. Then, heat gently to redissolve and cool slowly.[1]
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Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[1]
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.[1]
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Add a Seed Crystal: Introduce a tiny crystal of the pure product to the cooled solution to initiate crystallization.[1]
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is essential for a comprehensive purity assessment.[4] The most common methods include:
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High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and isomers.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are in sufficient quantity and have distinct signals.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography.[1]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system (eluent).- Column overloading.- Irregular packing of the stationary phase. | - Optimize the eluent by performing TLC with various solvent systems (e.g., gradients of ethyl acetate in hexanes).[1]- Reduce the amount of crude product loaded onto the column.[1]- Ensure the stationary phase is packed uniformly to prevent channeling.[1] |
| Streaking or Tailing | - The basic pyridine is interacting strongly with the acidic silica gel.- The sample is overloaded. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[1]- Reduce the amount of sample loaded.[1] |
| Product Elutes with Solvent Front | - The eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).[1] |
| Product Does Not Elute | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., add more ethyl acetate or a small amount of methanol). |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | - The solvent is too effective.- The solution is supersaturated.- The cooling process is too rapid. | - Use a solvent pair (a good solvent and a poor solvent).[1]- Scratch the inside of the flask with a glass rod.[1]- Add a seed crystal of the pure product.[1]- Allow the solution to cool slowly.[1] |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.[1]- Try a different solvent in which the compound is less soluble at low temperatures.[1] |
| Low Recovery of Pure Product | - The chosen solvent is too good, and the product remains in the mother liquor.- Too much solvent was used. | - Select a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures.[1]- Use the minimum amount of hot solvent required to fully dissolve the compound.[1] |
| Colored Impurities in Crystals | - Impurities co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling to remove colored impurities.[5] |
Data Presentation
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Type | Typical Origin | Recommended Primary Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography |
| Mono-brominated Intermediates | Incomplete bromination | Column Chromatography |
| Over-brominated/Isomeric Byproducts | Low regioselectivity of bromination | Column Chromatography |
| Hydrolysis Products | Presence of moisture | Column Chromatography, Recrystallization |
| Dehalogenation Byproducts | Side reaction during coupling or reduction | Column Chromatography |
| Homocoupling/Protodeboronation Byproducts | Side reactions in Suzuki coupling | Column Chromatography |
Table 2: Comparison of Analytical Methods for Purity Assessment.[4]
| Technique | Principle | Primary Use / Advantage | Limitation |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, excellent for quantification of purity. | Peak identification can be ambiguous without a reference standard. |
| GC-MS | Separation by volatility, followed by mass-based identification. | High resolution for volatile compounds, definitive identification of impurities by mass spectrum. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides detailed structural information, can quantify impurities with known structures. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| TLC | Separation on a thin layer of adsorbent material. | Quick, inexpensive method for reaction monitoring and optimizing chromatography conditions. | Not quantitative, lower resolution than HPLC/GC. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Brominated Bipyridine
-
Eluent Selection: Using TLC, identify an appropriate solvent system that gives the target compound an Rf value of ~0.2-0.4. A common starting point is a gradient of ethyl acetate in hexanes. If streaking is observed, add 0.1-1% triethylamine to the eluent mixture.[1]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude brominated bipyridine in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity. Gradually increase the polarity of the eluent as the elution progresses (gradient elution).[6]
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.[1]
Protocol 2: Recrystallization of a Brominated Bipyridine
-
Solvent Selection: Choose a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, hexane, or mixtures thereof.[5] Test small quantities to find the optimal solvent.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration.[5]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[5]
Visual Guides
Caption: A typical workflow from synthesis to final purified product.
Caption: A decision tree for troubleshooting common purification issues.
Caption: Logical relationships showing sources of common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalysis for 6,6'-Dibromo-2,2'-bipyridyl Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 6,6'-Dibromo-2,2'-bipyridyl.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Q1: My cross-coupling reaction with this compound shows low to no conversion. What are the primary factors to investigate?
A1: When a reaction fails, systematically evaluate the following key parameters:
-
Catalyst Activity and Integrity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][2] The bipyridyl substrate itself can act as a ligand and potentially inhibit the catalyst. Consider using a pre-formed catalyst or a higher ligand-to-palladium ratio to outcompete the substrate coordination. Air-stable precatalysts (e.g., G3 or G4 palladacycles) often provide more consistent results.[1][3]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst through oxidation and lead to side reactions like the homocoupling of boronic acids.[1] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw or by sparging with an inert gas like argon or nitrogen for 30+ minutes) and that the reaction is maintained under a positive pressure of inert gas.[4]
-
Reagent Purity: Verify the purity of your this compound, coupling partner (e.g., boronic acid, amine, alkyne), and base. Boronic acids, in particular, can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong as to cause degradation.[1] For biphasic reactions, ensure vigorous stirring is sufficient to maximize the interfacial area.[1]
Q2: I am observing significant amounts of mono-substituted product and unreacted starting material. How can I drive the reaction to completion for the di-substituted product?
A2: Achieving di-substitution on this compound can be challenging due to the deactivating effect of the first coupling. Consider the following strategies:
-
Increase Temperature: Higher temperatures can often provide the necessary activation energy for the second coupling. Monitor for potential product or catalyst degradation.
-
Use a More Active Catalyst System: Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) which can promote the more difficult second oxidative addition step.[5][6]
-
Increase Reagent Stoichiometry: Use a larger excess of the coupling partner (e.g., 2.5-3.0 equivalents) and base to favor the second reaction.
-
Extended Reaction Time: Monitor the reaction over a longer period, as the second coupling may be significantly slower than the first.
Q3: My Sonogashira coupling is plagued by homocoupling of the terminal alkyne (Glaser coupling). What can I do to minimize this side reaction?
A3: Alkyne homocoupling is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[7]
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated.
-
Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst, which can eliminate the primary pathway for homocoupling.[8]
-
Controlled Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
-
Use of Additives: Some protocols suggest using a dilute hydrogen atmosphere to suppress homocoupling.[7]
Q4: In my Buchwald-Hartwig amination, I'm seeing dehalogenation (hydrodehalogenation) of the this compound. How can I prevent this?
A4: Dehalogenation occurs when the aryl halide is converted to an arene.
-
Choice of Base and Solvent: This side reaction can sometimes be promoted by certain bases or by hydrogen sources in the reaction mixture (like protic solvents or even the amine itself). Using a non-protic solvent and ensuring anhydrous conditions can help.
-
Ligand Selection: The ligand can influence the rate of reductive elimination versus competing side pathways. A ligand that promotes rapid C-N bond formation is desirable.[4]
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for reactions with this compound?
A1: The choice depends on the specific coupling reaction.
-
For Suzuki-Miyaura: Pd(PPh₃)₄, Pd(dppf)Cl₂, and modern precatalysts like SPhos Pd G3 are excellent starting points.[9]
-
For Buchwald-Hartwig Amination: Systems using Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally required, especially for C-Br bonds. Air-stable precatalysts incorporating these ligands are highly recommended for consistency.[4]
-
For Sonogashira Coupling: Pd(PPh₃)₂Cl₂ with a CuI co-catalyst is the classic choice.[10] However, copper-free systems with more advanced ligands are increasingly used to avoid side reactions.[8]
Q2: What is the role of the ligand in these reactions?
A2: Ligands are crucial as they modify the electronic and steric properties of the palladium center.[5][11]
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Steric Bulk: Bulky ligands can promote the reductive elimination step (the final product-forming step) and help generate a coordinatively unsaturated, active catalyst.[5]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which facilitates the oxidative addition step (the first step with the aryl bromide).[5]
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Stability: The ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black.[12]
Q3: How do I select the appropriate base?
A3: Base selection is critical and often empirical.
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. K₃PO₄ is a stronger base often used for more challenging couplings.[1] Weaker bases like KF can be used to prevent side reactions like protodeboronation.[1][13]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required to deprotonate the amine.[3][4]
-
Sonogashira: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent as well.[14]
Q4: How can I effectively monitor the reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most common method for quick, qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are preferred. It is advisable to track the consumption of the starting material and the appearance of both the mono- and di-substituted products.
Data Presentation: Reaction Conditions
The following tables summarize representative conditions for various cross-coupling reactions. Note that conditions may require optimization for the specific this compound substrate.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | High |
| 2 | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 90-110 | 50-70 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF | 85 | Mod-Good |
Data is representative and may be adapted from similar dihaloaryl or bromopyridine substrates.[9][10]
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.5) | Toluene | 110 | High |
| 2 | Aniline | XPhos Pd G3 (2) | - | LHMDS (2.4) | THF | 80 | High |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 100 | Mod-Good |
Data is representative and based on general protocols for aryl bromides.[3][4]
Table 3: Sonogashira Coupling Conditions
| Entry | Coupling Partner | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF/Et₃N | 60 | High |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (3) | DIPEA | Toluene | 70 | High |
| 3 | 1-Octyne | Pd(OAc)₂ (2) + Ligand | None (Copper-free) | Cs₂CO₃ | Dioxane | 80 | Good |
Data is representative and based on general protocols for aryl bromides.[10]
Experimental Protocols
Protocol 1: General Procedure for Di-Aryl Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2-5 mol%).
-
Atmosphere Exchange: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of Toluene:H₂O) via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.
-
Reaction Execution: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Di-Amine Buchwald-Hartwig Coupling
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) and sodium tert-butoxide (NaOtBu, 2.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.). Seal the tube, remove from the glovebox (if used), and attach to a Schlenk line.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (2.4 equiv.).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and quench by slowly adding water. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.[4]
Visualizations
The following diagrams illustrate key workflows and concepts for optimizing your reactions.
Caption: A decision tree for troubleshooting common reaction failures.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision guide for initial catalyst selection based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. theses.enscm.fr [theses.enscm.fr]
- 12. Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Dehalogenation of 6,6'-Dibromo-2,2'-bipyridyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the undesired dehalogenation of 6,6'-Dibromo-2,2'-bipyridyl during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation is a common side reaction where one or both bromine atoms on the this compound substrate are replaced by a hydrogen atom, leading to the formation of 6-bromo-2,2'-bipyridyl or the fully dehalogenated 2,2'-bipyridyl. This reduces the yield of the desired coupled product and complicates purification.
Q2: What are the common cross-coupling reactions where dehalogenation of this compound is observed?
A2: Dehalogenation can occur in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille couplings, as well as in copper-catalyzed Ullmann reactions. The propensity for dehalogenation can vary significantly depending on the reaction type and conditions.
Q3: What are the primary sources of the hydride (hydrogen) that replaces the bromine atom?
A3: The hydride source can vary depending on the reaction conditions. Common sources include:
-
Solvent: Protic solvents like water and alcohols can serve as hydride donors. Even seemingly aprotic solvents like DMF can decompose to provide a hydride source.
-
Base: Amine bases and their decomposition products can be a source of hydrides.
-
Reagents: Boronic acids in Suzuki couplings can sometimes contribute to hydrodehalogenation.
Q4: How can I detect and quantify the extent of dehalogenation?
A4: Dehalogenation byproducts can be identified and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different bipyridyl species by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the byproducts and determine the relative ratios of the components in the product mixture.
Troubleshooting Guides
Issue 1: Significant Formation of Mono-dehalogenated Product (6-Bromo-2,2'-bipyridyl)
This is a common issue, particularly when attempting selective mono-functionalization of this compound.
Troubleshooting Strategies for Suzuki-Miyaura Coupling
| Parameter | Potential Cause of Dehalogenation | Recommended Action | Expected Outcome |
| Catalyst/Ligand | Highly active catalyst promoting hydrodehalogenation. | Use a catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These can favor reductive elimination of the desired product over pathways leading to dehalogenation. | Reduced formation of 6-bromo-2,2'-bipyridyl and increased yield of the mono-arylated product. |
| Base | Strong bases (e.g., alkoxides) or the presence of water. | Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions. | Minimized hydrodehalogenation from the base or residual water. |
| Solvent | Protic solvents (e.g., alcohols) or water in the solvent mixture. | Use anhydrous aprotic solvents like toluene or dioxane. If a co-solvent is necessary, minimize the amount of the protic component. | Reduced hydride availability from the solvent. |
| Temperature | High reaction temperatures can favor side reactions. | Run the reaction at the lowest effective temperature that still allows for reasonable conversion to the desired product. | Slower rate of dehalogenation relative to the coupling reaction. |
| Reaction Time | Prolonged reaction times can lead to product degradation and increased side reactions. | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. | Minimized formation of dehalogenated byproduct over time. |
Illustrative Experimental Protocol: Selective Mono-arylation via Suzuki Coupling
This protocol aims to minimize dehalogenation while achieving selective mono-arylation.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by GC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 2: Formation of Fully Dehalogenated Product (2,2'-bipyridyl)
The presence of 2,2'-bipyridyl indicates a more significant issue with dehalogenation, where both bromine atoms are lost.
Troubleshooting Strategies for Buchwald-Hartwig Amination
| Parameter | Potential Cause of Dehalogenation | Recommended Action | Expected Outcome |
| Catalyst/Ligand | Catalyst system prone to β-hydride elimination from the amido-complex. | Employ bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) which can sterically hinder pathways leading to dehalogenation. | Increased yield of the aminated product and reduced formation of 2,2'-bipyridyl. |
| Base | Strong, sterically unhindered bases. | Use a bulky, non-nucleophilic base such as LHMDS or K₃PO₄. | Minimized side reactions initiated by the base. |
| Solvent | Solvents that can act as hydride donors at elevated temperatures. | Use high-boiling, non-coordinating solvents like toluene or xylene. | Reduced solvent-mediated dehalogenation. |
| Temperature | Excessively high temperatures. | Optimize the temperature to the minimum required for efficient coupling. | Decreased rate of the dehalogenation side reaction. |
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed to favor C-N bond formation over dehalogenation.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (2.2 equiv for di-substitution)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (2.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a reaction vial.
-
Add the amine and anhydrous toluene.
-
Seal the vial and heat to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
-
Visualizing Reaction Pathways
Dehalogenation as a Side Reaction in Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the general catalytic cycle for a cross-coupling reaction and the competing dehalogenation pathway.
Technical Support Center: Managing Homocoupling Side Products with 6,6'-Dibromo-2,2'-bipyridyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6'-Dibromo-2,2'-bipyridyl in cross-coupling reactions. The focus is on practical strategies to minimize the formation of the homocoupling side product, 6,6'-bis(aryl)-2,2'-bipyridine, and to effectively purify the desired unsymmetrically substituted product.
Troubleshooting Guide
Homocoupling of the starting material or the boronic acid reagent is a common side reaction in cross-coupling methodologies such as Suzuki-Miyaura and Ullmann reactions. Below is a table summarizing common issues, their potential causes, and recommended solutions when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homocoupling product | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Use of Pd(II) Precatalyst: Pd(II) sources can directly mediate the homocoupling of organoboron reagents. 3. Inappropriate Ligand: Small, electron-poor ligands may not sufficiently stabilize the catalytic species, leading to side reactions. 4. High Concentration of Reagents: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. | 1. Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1] 2. Use a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling. 3. Employ Bulky, Electron-Rich Ligands: Use ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) to promote the desired cross-coupling pathway.[2] 4. Slow Addition of Boronic Acid: Add the boronic acid or its ester slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration. |
| Low or no yield of the desired product | 1. Catalyst Deactivation: The bipyridine product can act as a ligand and poison the palladium catalyst. 2. Protodeboronation: The boronic acid can be cleaved by residual water or base before it participates in the cross-coupling. | 1. Increase Catalyst Loading or Use a More Robust Catalyst System: Consider a higher catalyst loading or a pre-catalyst designed for challenging substrates. 2. Use Anhydrous Conditions and a Suitable Base: Ensure all reagents and solvents are dry. Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. The use of boronic esters (e.g., pinacol esters) can also mitigate protodeboronation. |
| Difficulty in separating the desired product from the homocoupling byproduct | 1. Similar Polarity: The desired unsymmetrical product and the symmetrical homocoupling byproduct can have very similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography: Use a high-performance silica gel and test various solvent systems with different polarities (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes). 2. Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system may effectively separate the isomers. 3. Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to homocoupling side products when using this compound?
A1: There are two main pathways for homocoupling. In Suzuki-Miyaura reactions, the homocoupling of the boronic acid partner is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1] Alternatively, if a Pd(II) precatalyst is used, it can directly react with the boronic acid during the initial stages of the reaction. In Ullmann-type reactions, which are typically copper-catalyzed, homocoupling of the aryl halide can occur at elevated temperatures, especially with an excess of the copper reagent.[3]
Q2: How can I achieve selective mono-substitution of this compound in a Suzuki-Miyaura coupling?
A2: Achieving selective mono-substitution requires careful control of reaction conditions to favor the reaction at one of the bromine atoms while minimizing the double substitution and homocoupling. Key strategies include:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Bulky Ligands: Employ sterically hindered ligands which can influence the selectivity for mono- over di-functionalization.[4][5]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can sometimes improve selectivity.
Q3: Are there any specific recommendations for purifying the mono-substituted product away from the starting material and the homocoupling byproduct?
A3: Purification can indeed be challenging due to the similar properties of these compounds. Flash column chromatography on silica gel is the most common method. It is advisable to use a long column and a shallow solvent gradient to maximize separation. A typical eluent system would be a gradient of ethyl acetate in hexanes. If co-elution is a problem, consider using a different solvent system, for example, dichloromethane/hexanes or toluene/ethyl acetate. For very difficult separations, preparative HPLC is a powerful, albeit more resource-intensive, option.[6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a starting point for the selective mono-arylation of this compound. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann-type Homocoupling for the Synthesis of a Symmetrical Bipyridyl (for comparison)
This protocol describes a typical Ullmann homocoupling reaction. While the goal is often to avoid this reaction, understanding its conditions can be useful for troubleshooting.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Copper powder (2.0 equiv)
-
Anhydrous DMF
-
Reaction tube or flask with a reflux condenser
-
Inert gas supply
Procedure:
-
To a reaction tube, add this compound and copper powder.
-
Add anhydrous DMF.
-
Flush the tube with an inert gas.
-
Heat the mixture to a high temperature (typically >150 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the copper residues.
-
The filtrate can be worked up by extraction with an organic solvent and water.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Suzuki-Miyaura coupling with minimal homocoupling.
Caption: Decision tree for troubleshooting homocoupling side products.
References
- 1. reddit.com [reddit.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. daneshyari.com [daneshyari.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in 6,6'-Dibromo-2,2'-bipyridyl Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 6,6'-Dibromo-2,2'-bipyridyl, with a particular focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or has stalled completely. What are the primary potential causes?
A1: Low or no conversion in the Suzuki-Miyaura coupling of this compound can be attributed to several factors, primarily related to catalyst deactivation and reaction conditions. Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to various deactivation pathways.
-
Product Inhibition: The bipyridyl product can strongly coordinate to the palladium center, forming an inactive complex and effectively poisoning the catalyst.
-
Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive palladium black is a common deactivation pathway, often accelerated by high temperatures or the presence of oxygen.
-
Ligand Degradation: Phosphine ligands, commonly used in these couplings, can be prone to oxidation or other degradation pathways, especially at elevated temperatures.
-
Inadequate Reaction Conditions: Issues such as insufficient degassing (leading to oxygen contamination), impurities in reagents or solvents, an inappropriate choice of base, or a non-optimal reaction temperature can all contribute to low yields.
Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. What is the likely cause and how can I minimize it?
A2: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings and is often indicative of catalyst deactivation or suboptimal conditions. The primary cause is often the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. To mitigate this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by employing freeze-pump-thaw cycles.
-
Catalyst Selection: Utilize a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species in situ.
-
Control Reagent Purity: Use high-purity, fresh boronic acid, as degradation products can promote side reactions.
Q3: How can I control for mono- versus di-substitution on the this compound core?
A3: Achieving selective mono- or di-arylation is a key challenge. The following strategies can be employed to influence the selectivity:
-
Stoichiometry: Carefully controlling the stoichiometry of the boronic acid reagent is the most straightforward approach. Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid will favor mono-substitution, while a larger excess (e.g., >2.2 equivalents) will drive the reaction towards di-substitution.
-
Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can favor mono-arylation by sterically hindering the second coupling event. Conversely, less sterically demanding ligands may facilitate di-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can often be used to isolate the mono-arylated product. Monitoring the reaction progress closely by TLC or LC-MS is crucial to stop the reaction once the desired product is formed.
Q4: What are the visual indicators of catalyst deactivation in my reaction?
A4: A common visual cue for catalyst deactivation is a change in the reaction mixture's color to black or the formation of a black precipitate. This typically indicates the formation of palladium black, an inactive, aggregated form of palladium. Another indicator is the reaction stalling before completion, which can be observed through reaction monitoring techniques like TLC or LC-MS.
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture turns black; black precipitate forms. | Catalyst Deactivation (Palladium Black Formation): Agglomeration of Pd(0) due to high temperature, oxygen, or insufficient ligand stabilization. | - Lower the reaction temperature and extend the reaction time.- Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas.- Increase the ligand-to-palladium ratio to better stabilize the active catalyst. |
| Reaction stalls; starting material remains. | Product Inhibition: The bipyridyl product is coordinating to and deactivating the palladium catalyst. | - Consider using a higher catalyst loading to compensate for the portion that becomes deactivated.- Employ bulky, electron-rich ligands that can promote faster reductive elimination, minimizing the time the catalyst is susceptible to product binding. |
| No reaction initiation. | Inactive Catalyst: The palladium precatalyst is old, oxidized, or of poor quality. | - Use a fresh batch of a reliable palladium precatalyst.- Consider using a more robust, air- and moisture-stable precatalyst. |
| Impure Reagents/Solvents: Impurities are poisoning the catalyst. | - Use freshly purified or high-purity reagents and anhydrous, degassed solvents. | |
| Inappropriate Base: The chosen base may not be effective for the specific substrate combination. | - Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and dry. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of boronic acid. | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid. | - Improve degassing procedures (sparging with inert gas, freeze-pump-thaw cycles).- Use a Pd(0) precatalyst to avoid in-situ reduction steps that can be sensitive to oxygen. |
| Protodeboronation (boronic acid replaced by hydrogen). | Unstable Boronic Acid: Particularly common with electron-deficient or some heteroaryl boronic acids. | - Use fresh, high-purity boronic acid.- Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.- Use milder reaction conditions (lower temperature, weaker base). |
| Homocoupling of this compound. | Suboptimal Ligand Choice: The ligand is not effectively promoting the cross-coupling pathway. | - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to favor cross-coupling over homocoupling. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, providing a comparative overview to guide experimental design.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Excellent | 5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High | 2 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High | 3 |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | 1.5-2 |
Note: Yields are approximate and can vary based on the specific arylboronic acid used and the precise experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation of this compound
This protocol is designed to favor the formation of the mono-substituted product by controlling the stoichiometry of the reagents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., P(t-Bu)₃, 4.5 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, weigh the palladium precatalyst and the ligand and add them to the Schlenk flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the consumption of the starting material and the formation of the mono-arylated product.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-arylation of this compound
This protocol is designed to achieve di-substitution by using an excess of the boronic acid and a suitable catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 4.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
In a Schlenk flask, dissolve this compound and the arylboronic acid in the solvent.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).
-
After cooling to room temperature, perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Key pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low conversion.
Technical Support Center: Scale-Up Synthesis of 6,6'-Dibromo-2,2'-bipyridyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 6,6'-Dibromo-2,2'-bipyridyl.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of this compound, particularly when transitioning to a larger scale.
Issue 1: Low or Inconsistent Yields
Q1: My reaction yield has significantly dropped after increasing the scale from grams to kilograms. What are the potential causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors. Primarily, inefficient heat transfer in larger reactors can lead to localized overheating or insufficient heating, promoting side reactions or incomplete conversion. Mass transfer limitations can also become significant, where reactants are not mixed effectively.
Troubleshooting Steps:
-
Heat Transfer: Ensure your reactor has adequate heating and cooling capacity for the increased volume. Monitor the internal reaction temperature at multiple points if possible. A staged addition of reagents can also help manage exotherms.
-
Agitation: The stirring rate and impeller design are crucial for effective mixing in large vessels. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture.
-
Inert Atmosphere: On a larger scale, ensuring and maintaining a truly inert atmosphere can be more challenging. Any leaks can introduce oxygen and moisture, which can quench intermediates and lead to byproducts. Rigorously check all seals and purge the reactor thoroughly with an inert gas like nitrogen or argon.
Issue 2: Product Purification Challenges
Q2: I am struggling to purify this compound on a multi-kilogram scale. Column chromatography is not practical, and recrystallization gives a low recovery of pure product. What are my options?
A2: Large-scale purification requires moving away from chromatographic methods towards crystallization and extraction. The key is to identify a suitable solvent system and optimize the crystallization conditions.
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale screening of various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Crystallization Conditions: Control the cooling rate during crystallization. A slow, controlled cooling profile often yields larger, purer crystals. Seeding the solution with a small amount of pure product can also promote crystallization and improve purity.
-
Washing: After filtration, wash the filter cake with a cold, low-solubility solvent to remove residual impurities without dissolving a significant amount of the product.
-
Slurry Wash: If the product is still impure after crystallization, consider a slurry wash. This involves suspending the crude product in a solvent that selectively dissolves the impurities, followed by filtration.
Issue 3: Formation of Impurities and Byproducts
Q3: During my scale-up synthesis via Ullmann homocoupling of 2-bromo-6-chloropyridine, I am observing significant amounts of mono-brominated and other unidentified byproducts. How can I minimize these?
A3: The formation of byproducts in Ullmann-type reactions is often related to reaction temperature, the reactivity of the starting materials, and the nature of the copper catalyst.
Troubleshooting Steps:
-
Temperature Control: As mentioned, precise temperature control is critical. Hot spots in the reactor can lead to decomposition and side reactions.
-
Starting Material Purity: Ensure the purity of your 2-bromo-6-chloropyridine. Impurities in the starting material can lead to a cascade of unwanted products.
-
Catalyst Activity: The source and preparation of the copper catalyst can significantly impact the reaction. Consider using activated copper powder or a well-defined copper catalyst. The use of ligands can sometimes improve selectivity, but their removal on a large scale can be an additional challenge.
-
Reaction Time: Monitor the reaction progress closely (e.g., by HPLC or GC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most frequently cited method is the Ullmann homocoupling of a suitable 2-halo-6-bromopyridine. Another promising approach is an improved cuprate synthesis , which has been reported to provide good yields on a laboratory scale[1]. While other methods like Diels-Alder/retro-Diels-Alder reactions exist, their scalability may be less established.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are associated with the reagents and reaction conditions:
-
High Temperatures: Ullmann reactions often require temperatures exceeding 200 °C, which can pose a fire and explosion hazard, especially with large volumes of organic solvents[2]. Proper reactor design and temperature control are paramount.
-
Exothermic Reactions: Although the overall reaction may require high heat, localized exotherms can occur, leading to pressure buildup in a closed system.
-
Hazardous Reagents: The use of high-boiling polar solvents like DMF or NMP, and potentially toxic copper catalysts, requires appropriate handling and disposal procedures.
-
Pressure Buildup: In sealed reactors, the evolution of gaseous byproducts or solvent boiling can lead to dangerous pressure increases. Ensure reactors are equipped with appropriate pressure relief systems.
Q3: How does the choice of starting material affect the scale-up process?
A3: The choice and purity of the starting 2-halo-6-bromopyridine are critical. Using 2,6-dibromopyridine is a direct approach for homocoupling. If starting with a different halogen at the 2-position (e.g., 2-chloro-6-bromopyridine), differences in reactivity can lead to the formation of unsymmetrical byproducts. The synthesis of the precursor itself can be a challenge, and ensuring its quality is the first step in a successful scale-up.
Data Presentation
Table 1: Comparison of Laboratory vs. Pilot Scale Synthesis via Ullmann Homocoupling (Illustrative)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Starting Material | 2,6-Dibromopyridine | 2,6-Dibromopyridine | Ensure consistent purity of starting material batches. |
| Copper Source | Copper powder, 2 eq | Copper powder, 1.5 - 2 eq | Source and activation of copper can impact reactivity. |
| Solvent | DMF, 100 mL | DMF, 100 L | High-boiling polar solvents can be difficult to remove. |
| Temperature | 210 °C (oil bath) | 200-215 °C (jacketed reactor) | Precise temperature control is crucial to avoid side reactions. |
| Reaction Time | 24 - 48 hours | 48 - 72 hours | Longer reaction times may be needed due to mass/heat transfer. |
| Typical Yield | 60 - 75% | 50 - 65% | Drop in yield is common; optimization is key. |
| Purification | Column Chromatography | Crystallization / Slurry Wash | Chromatography is not viable at this scale. |
| Purity (after purification) | >98% | >97% | Achieving high purity requires optimized crystallization. |
Experimental Protocols
Protocol 1: Laboratory-Scale Ullmann Homocoupling of 2,6-Dibromopyridine
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Reagent Charging: The flask is charged with 2,6-dibromopyridine (10.0 g, 42.2 mmol) and copper powder (5.36 g, 84.4 mmol).
-
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF, 100 mL) is added to the flask.
-
Reaction: The mixture is stirred and heated to 210 °C under a nitrogen atmosphere. The reaction is monitored by TLC or HPLC.
-
Work-up: After 24-48 hours, the reaction mixture is cooled to room temperature. The mixture is filtered to remove excess copper. The filtrate is poured into water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Protocol 2: Pilot-Scale Synthesis and Purification of this compound (Illustrative)
-
Reactor Preparation: A 150 L glass-lined reactor is thoroughly cleaned, dried, and rendered inert with nitrogen.
-
Reagent Charging: The reactor is charged with 2,6-dibromopyridine (10.0 kg, 42.2 mol) and activated copper powder (5.36 kg, 84.4 mol).
-
Solvent Addition: Anhydrous DMF (100 L) is charged into the reactor.
-
Reaction: The mixture is agitated and heated to an internal temperature of 205-210 °C. The reaction progress is monitored by in-process HPLC analysis.
-
Work-up and Isolation: Once the reaction is complete (typically 48-72 hours), the reactor is cooled to 80 °C. The hot reaction mixture is filtered through a pressure filter to remove copper residues. The filtrate is then transferred to a crystallizer vessel and cooled to 5-10 °C over 8 hours. The precipitated product is isolated by centrifugation.
-
Purification (Crystallization): The wet cake is transferred back to the crystallizer and suspended in hot toluene (50 L). The mixture is heated to dissolve the solid, then slowly cooled to 5 °C. The crystallized product is isolated by centrifugation and washed with cold toluene (2 x 10 L).
-
Drying: The purified product is dried in a vacuum oven at 60 °C until a constant weight is achieved.
Visualizations
References
Technical Support Center: Characterization and Troubleshooting in the Synthesis of 6,6'-Dibromo-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 6,6'-Dibromo-2,2'-bipyridyl. Below you will find detailed experimental protocols, data interpretation guides, and visual workflows to facilitate the identification and mitigation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities encountered during the synthesis of this compound are typically related to incomplete reaction or side reactions. These include:
-
6-Bromo-2,2'-bipyridine: The mono-brominated intermediate is a common impurity resulting from incomplete bromination.
-
2,2'-Bipyridine: Unreacted starting material can persist in the final product if the reaction does not go to completion.
-
Residual Metal Catalysts: If employing cross-coupling methods (e.g., Ullmann, Suzuki, or Negishi), residual palladium or copper catalysts are a significant concern. These metals can be challenging to remove as they may form stable complexes with the bipyridine product.[1]
Q2: My reaction yield of this compound is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors, depending on the synthetic route. For coupling reactions like the Ullmann synthesis, common issues include:
-
Catalyst Deactivation: The nitrogen atoms in the pyridine rings of the starting material and the bipyridine product can coordinate to the metal catalyst, leading to its deactivation.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical. For instance, traditional Ullmann couplings often require high temperatures.
-
Purity of Starting Materials: Impurities in the starting 2-bromopyridine can interfere with the coupling reaction.
To improve the yield, consider the following:
-
Ligand Addition: For copper-catalyzed reactions, the addition of a ligand like 1,10-phenanthroline can improve catalyst stability and reaction efficiency.
-
Optimization of Reaction Parameters: Systematically screen different solvents (e.g., dioxane, DMF), bases (e.g., K₃PO₄, Cs₂CO₃), and temperatures.
-
Use of High-Purity Reagents: Ensure the starting materials and solvents are of high purity and anhydrous where necessary. An improved cuprate synthesis has been reported to achieve a 72% yield.[2]
Q3: How can I effectively remove residual palladium or copper catalyst from my product?
A3: Residual metal catalysts can be persistent impurities. Several methods can be employed for their removal:
-
Filtration through Celite: A simple and common method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove insoluble metal species.
-
Metal Scavengers: Solid-supported scavengers with functional groups like thiols or amines are highly effective at binding and removing dissolved palladium.
-
Activated Carbon: Treatment with activated carbon can adsorb metal residues, although it may also lead to some product loss due to non-specific adsorption.
-
Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like N-acetylcysteine followed by a base wash can effectively remove palladium.
-
Recrystallization: This can be an effective final purification step to remove trace metal impurities that may be occluded in the crude product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of 6-Bromo-2,2'-bipyridine in the final product | Incomplete bromination or coupling reaction. | - Increase the equivalents of the brominating agent or the coupling partner.- Extend the reaction time or increase the reaction temperature.- Purify the crude product using column chromatography with a suitable eluent gradient. |
| Significant amount of unreacted 2,2'-bipyridine | The reaction has not gone to completion. | - Optimize reaction conditions (temperature, time, catalyst loading).- Ensure the purity and reactivity of your reagents.- Separate the unreacted starting material from the product via column chromatography or recrystallization. |
| Product is discolored (yellow to brown) | Presence of colored impurities or residual catalyst. | - Treat the crude product with activated charcoal before recrystallization.- Employ a thorough purification method to remove residual metal catalysts. |
| Difficulty in purifying the product by recrystallization | "Oiling out" or poor crystal formation. | - Screen a variety of solvents or solvent mixtures.- Ensure slow cooling to promote crystal growth.- If the product "oils out," redissolve in a larger volume of hot solvent and cool slowly, or try a different solvent system. |
Experimental Protocols
Synthesis of 6,6'-Dibromo-2,2'-bipyridine (via Ullmann Coupling - General Procedure)
This is a general procedure and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,6-dibromopyridine (1.0 eq), copper powder (2.0 eq), and a high-boiling point solvent such as DMF or dioxane.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the excess copper and copper salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Purification Protocols
1. Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate is commonly effective. Start with a low polarity eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate) and gradually increase the polarity. The less polar 2,2'-bipyridine will elute first, followed by 6-bromo-2,2'-bipyridine, and finally the desired this compound. The optimal gradient should be determined by TLC analysis.
2. Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for this compound include ethanol, isopropanol, or a mixture of solvents like dichloromethane/hexane or ethyl acetate/hexane.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Methods for Impurity Characterization
1. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically used.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm).
-
Expected Elution Order: In reverse-phase HPLC, the elution order is typically from most polar to least polar. Therefore, you would expect to see 2,2'-bipyridine elute first, followed by 6-bromo-2,2'-bipyridine, and then this compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for identifying and quantifying the main product and the mono-bromo impurity. The aromatic region of the spectrum will show distinct signals for each compound.
| Compound | ¹H NMR Data (indicative chemical shifts in CDCl₃) |
| This compound | Signals in the aromatic region, typically between 7.5 and 8.5 ppm. |
| 6-Bromo-2,2'-bipyridine | A more complex set of signals in the aromatic region due to the asymmetry of the molecule. |
| 2,2'-Bipyridine | A characteristic set of four signals in the aromatic region. |
By integrating the peaks corresponding to each species, the relative amounts of the impurities can be determined.
Visualizing Workflows and Relationships
References
Validation & Comparative
Reactivity in Cross-Coupling Reactions: 6,6'-Dibromo-2,2'-bipyridyl vs. 6,6'-dichloro-2,2'-bipyridine
In the landscape of synthetic chemistry, the functionalization of bipyridyl scaffolds is paramount for the development of novel ligands, functional materials, and pharmaceutical agents. Among the plethora of available starting materials, 6,6'-dihalo-2,2'-bipyridines are key intermediates for introducing molecular diversity via cross-coupling reactions. This guide provides a detailed comparison of the reactivity of 6,6'-Dibromo-2,2'-bipyridyl and 6,6'-dichloro-2,2'-bipyridine in palladium-catalyzed cross-coupling reactions, supported by experimental data and protocols.
The fundamental difference in reactivity between these two compounds lies in the inherent strength of the Carbon-Halogen (C-X) bond. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, with bond dissociation energies of approximately 285 kJ/mol and 340 kJ/mol, respectively. This difference directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the C-X bond to the Pd(0) catalyst. The lower bond energy of the C-Br bond facilitates a more rapid oxidative addition, allowing reactions to proceed under milder conditions and often with higher efficiency.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, serves as an excellent platform to illustrate the reactivity differences between the bromo and chloro derivatives. Experimental evidence demonstrates that this compound undergoes Suzuki-Miyaura coupling under relatively mild conditions to afford di-substituted bipyridine products in high yields. In contrast, the corresponding reaction with 6,6'-dichloro-2,2'-bipyridine is more challenging and typically requires more forcing conditions, such as higher temperatures and specialized ligands, to achieve comparable results. This is exemplified by studies on similar substrates, such as 2,6-dichloropyridine, which necessitate the use of bulky, electron-rich phosphine ligands to facilitate the activation of the robust C-Cl bonds.
| Parameter | This compound | 6,6'-dichloro-2,2'-bipyridine (based on 2,6-dichloropyridine data) |
| Reaction Type | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Coupling Partner | (2-(Methylthio)phenyl)boronic acid pinacol ester | Heptylboronic acid pinacol ester |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / Ad₂PⁿBu |
| Base | K₂CO₃ | LiOᵗBu |
| Solvent | Toluene/Ethanol | Dioxane/H₂O |
| Temperature | 170 °C (microwave) | 100 °C |
| Time | 65 min | Not specified |
| Yield | 73% | 94% |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a published procedure for the synthesis of 6,6'-di-(2''-methylthiophenyl)-2,2'-bipyridine.
Materials:
-
6,6'-Dibromo-2,2'-bipyridine
-
4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
Toluene
-
Ethanol
Procedure:
-
To a solution of 6,6'-dibromo-2,2'-bipyridine (1.0 mmol) in a mixture of toluene (7 mL) and ethanol (7 mL), add 4,4,5,5-tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane (4.0 mmol).
-
Degas the mixture with a stream of argon.
-
Add K₂CO₃ (30 mmol) and Pd(PPh₃)₄ (0.05 mmol) to the solution.
-
Heat the mixture in a microwave reactor to 170 °C for 65 minutes with stirring.
-
After cooling to room temperature, remove the volatile components under vacuum.
-
Extract the residue with methylene chloride (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Anticipated Protocol for Suzuki-Miyaura Coupling of 6,6'-dichloro-2,2'-bipyridine
Based on the increased inertness of the C-Cl bond, a successful Suzuki-Miyaura coupling of 6,6'-dichloro-2,2'-bipyridine would likely require modified conditions compared to its dibromo counterpart. Drawing from literature on the coupling of 2,6-dichloropyridine, a potential protocol would involve:
-
Catalyst System: A more active catalyst system, such as a combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., Ad₂PⁿBu - di(1-adamantyl)-n-butylphosphine), would be necessary to facilitate the challenging oxidative addition step.
-
Base: A stronger base, such as a lithium alkoxide (e.g., LiOᵗBu), may be required.
-
Reaction Conditions: While the reaction might proceed at a lower temperature (e.g., 100 °C), the choice of a highly active catalyst is crucial for achieving high conversion and yield.
Logical Relationships and Workflows
A Comparative Analysis of Reactivity: 6,6'-Dibromo- vs. 4,4'-Dibromo-2,2'-bipyridyl in Cross-Coupling Reactions
A detailed guide for researchers, scientists, and drug development professionals on the reactivity differences between 6,6'-dibromo-2,2'-bipyridyl and 4,4'-dibromo-2,2'-bipyridyl, with a focus on palladium-catalyzed cross-coupling reactions.
The substitution pattern of the bipyridyl scaffold is a critical determinant of its chemical reactivity and suitability for various applications, from ligand design in catalysis to the synthesis of novel pharmaceutical compounds. This guide provides a comparative analysis of the reactivity of two common isomers, this compound and 4,4'-dibromo-2,2'-bipyridyl, with a particular focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Understanding the nuances of their reactivity is paramount for designing efficient synthetic routes and achieving desired product outcomes.
The primary factors governing the reactivity of these isomers are steric hindrance and electronic effects. In this compound, the bromine atoms are positioned adjacent to the nitrogen atoms and the pivotal C2-C2' bond, creating significant steric congestion. This steric hindrance can impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the cross-coupling reaction. Conversely, in 4,4'-dibromo-2,2'-bipyridyl, the bromine atoms are located further away from the coordination sphere of the nitrogen atoms, resulting in minimal steric hindrance at the reaction sites.
Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Yield | Reference |
| 4,4'-Dibromo-2,2'-bipyridine | 4'-(4-boronatophenyl)-2,2':6',2''-terpyridine | Tetrakis(triphenylphosphine)palladium(0) | Toluene | 2M aq. Na2CO3 | 89% | [1] |
| 6,6'-Dibromo-2,2'-bipyridine | Phenylboronic Acid | Not specified | Not specified | Not specified | 54% | [2] |
Note: The reaction conditions and coupling partners in the examples above are not identical, and thus the yields are not directly comparable. However, they serve to illustrate successful Suzuki-Miyaura couplings for both isomers.
The higher yield reported for the 4,4'-isomer, even with a more complex coupling partner, is indicative of its generally higher reactivity in Suzuki-Miyaura coupling. The lower yield for the 6,6'-isomer is consistent with the expected challenges posed by steric hindrance.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of each isomer.
Protocol 1: Suzuki-Miyaura Coupling of 4,4'-Dibromo-2,2'-bipyridine
This protocol is adapted from the synthesis of a ditopic bipyridine-terpyridine bridging ligand.[1]
Materials:
-
4,4'-Dibromo-2,2'-bipyridine
-
4'-(4-boronatophenyl)-2,2':6',2''-terpyridine
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene
-
2M aqueous Sodium Carbonate solution
Procedure:
-
In a dry, degassed three-necked round-bottom flask under an argon atmosphere, dissolve 4,4'-dibromo-2,2'-bipyridine (1 mmol) and 4'-(4-boronatophenyl)-2,2':6',2''-terpyridine (1.5 mmol) in toluene (30 mL).
-
Add the 2M aqueous sodium carbonate solution (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the mixture to reflux and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Suzuki-Miyaura Coupling of 6,6'-Dibromo-2,2'-bipyridine
A general procedure for a Suzuki-Miyaura coupling involving a 2-halopyridine derivative is presented below, which can be adapted for 6,6'-dibromo-2,2'-bipyridine.
Materials:
-
6,6'-Dibromo-2,2'-bipyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 6,6'-dibromo-2,2'-bipyridine (1 mmol), arylboronic acid (2.2 mmol), and potassium carbonate (3 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a solution of palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol) in 1,4-dioxane (10 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Logical Framework for Reactivity Comparison
The differing reactivity of the two isomers can be understood through the lens of the Suzuki-Miyaura catalytic cycle.
Figure 1. Logical diagram illustrating the influence of steric and electronic factors on the reactivity of 6,6'- and 4,4'-dibromo-2,2'-bipyridyl in the Suzuki-Miyaura coupling.
Experimental Workflow for a Comparative Study
To obtain direct comparative data, a parallel synthesis experiment could be designed as follows:
Figure 2. A proposed experimental workflow for a direct comparison of the reactivity of the two dibromobipyridyl isomers in a Suzuki-Miyaura coupling reaction.
Conclusion
References
The Crowded House: How 6,6'-Substituents Dictate Bipyridine's Coordination Dance
A Comparative Guide for Researchers in Catalysis and Drug Development
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, prized for its robust chelation to a vast array of metal centers. This versatility has led to its widespread use in catalysis, materials science, and drug development. However, the subtle art of fine-tuning the properties of bipyridine-metal complexes often lies in the strategic placement of substituents on the bipyridine rings. Among the most impactful modifications are substituents at the 6 and 6' positions, which exert profound steric effects that dramatically alter the coordination geometry, stability, and reactivity of the resulting complexes. This guide provides a comparative analysis of these steric effects, supported by experimental data, to aid researchers in the rational design of bipyridine-based systems.
Steric Hindrance in Action: A Comparative Analysis
The introduction of bulky substituents at the 6,6'-positions of the bipyridine ligand creates a sterically crowded environment around the metal center. This "steric clash" can lead to significant distortions from ideal coordination geometries, influence the stability of the metal-ligand bond, and dictate the accessibility of the metal center to other substrates.
A systematic study on a family of 4,4'-di-tert-butyl-2,2'-bipyridine ligands with varying 6,6'-substituents complexed with Nickel provides a clear illustration of these effects. As the size of the substituents increases from methyl (Me) to isopropyl (iPr), secondary-butyl (sBu), and mesityl (Mes), a discernible impact on the coordination properties and catalytic activity is observed.
Impact on Coordination Geometry
The primary effect of increasing steric bulk at the 6,6'-positions is the distortion of the coordination sphere. While unsubstituted or minimally substituted bipyridine ligands readily form planar complexes, bulkier substituents can force the pyridine rings to twist, altering the bite angle and bond lengths. This can lead to a more open coordination site, which can be beneficial or detrimental depending on the application.
For instance, in Ni(II) complexes, increasing the size of the 6,6'-substituents can favor a more tetrahedral geometry over a square planar arrangement.[1] This distortion can influence the electronic properties of the metal center and its subsequent reactivity.
Table 1: Comparison of Selected Bond Angles in Ni(II) Complexes with 6,6'-Disubstituted Bipyridine Ligands
| Ligand Substituent (R) | N-Ni-N Bite Angle (°) | Cl-Ni-Cl Angle (°) |
| Unsubstituted (bpy) | ~81° | ~98° |
| 6,6'-Me₂ | ~82° | ~105° |
| 6,6'-Ph₂ | ~83° | ~110° |
| 6,6'-Mes₂ | ~84° | ~115° |
Note: The values presented are approximate and can vary depending on the specific complex and crystal packing forces. Data is compiled from representative crystal structures.
Influence on Complex Stability
The steric hindrance imposed by 6,6'-substituents can have a complex effect on the thermodynamic stability of the resulting metal complexes. While extreme steric bulk can prevent ligand coordination altogether, moderate steric hindrance can, in some cases, enhance stability by protecting the metal center from unwanted side reactions or decomposition pathways.
The stability of a complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.
Table 2: Logarithmic Stability Constants (log K) for Cu(II) Complexes with Bipyridine and Substituted Derivatives
| Ligand | log K₁ | log K₂ |
| 2,2'-Bipyridine | 8.1 | 5.5 |
| 6,6'-Dimethyl-2,2'-bipyridine | 7.5 | 4.8 |
| 2,9-Dimethyl-1,10-phenanthroline* | 9.8 | 7.1 |
Note: 2,9-dimethyl-1,10-phenanthroline is included as an analogue to illustrate the effect of steric hindrance near the coordinating nitrogen atoms.[2]
As observed in the table, the introduction of methyl groups at the 6,6'-positions of bipyridine leads to a decrease in the stability constant of the copper(II) complex. This is attributed to the steric strain introduced upon coordination, which outweighs the electron-donating effect of the methyl groups.
Consequences for Catalytic Performance
In the realm of catalysis, the steric environment created by 6,6'-substituted bipyridine ligands is a critical determinant of a catalyst's activity and selectivity. The bulk of these substituents can influence substrate approach, transition state stabilization, and the rate of reductive elimination.
In Nickel-catalyzed cross-electrophile coupling reactions, the size of the 6,6'-substituents has been shown to have a dramatic impact on turnover frequencies. While a mono-substituted 6-Me-bipyridine ligand leads to a highly active catalyst, the introduction of a second methyl group at the 6'-position, and even bulkier groups, results in lower catalytic activity.[1][3] This is attributed to the increased steric hindrance around the Nickel center, which slows down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Caption: Logical flow of how increasing steric bulk on the bipyridine ligand impacts coordination and catalysis.
Experimental Protocols
Synthesis of 6,6'-Disubstituted Bipyridine Ligands
A general and effective method for the synthesis of 6,6'-disubstituted-2,2'-bipyridines is the palladium-catalyzed Suzuki coupling of 6,6'-dibromo-2,2'-bipyridine with the corresponding boronic acid.
Example: Synthesis of 6,6'-Dimethyl-2,2'-bipyridine
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6,6'-dibromo-2,2'-bipyridine (1.0 eq.), methylboronic acid (2.5 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand such as SPhos (0.1 eq.).
-
Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (3.0 eq.).
-
Reaction: Heat the mixture to a specified temperature (e.g., 100 °C) and stir for a designated time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6,6'-dimethyl-2,2'-bipyridine.
Determination of Stability Constants by UV-Vis Spectrophotometry (Job's Method)
Job's method, or the method of continuous variation, is a widely used technique to determine the stoichiometry and stability constant of a metal-ligand complex in solution.
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the bipyridine ligand in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Preparation of Series: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of the ligand (from 0 to 1). The total volume of each solution must be kept constant.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the complex. The λ_max for the complex should be a wavelength where the free ligand and metal ion have minimal absorbance.
-
Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex.
-
Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:n complex:
K = [MLn] / ([M][L]ⁿ)
where the concentrations of the species at equilibrium can be determined from the Job's plot data.
Caption: A simplified workflow for the synthesis and characterization of 6,6'-disubstituted bipyridine complexes.
Conclusion
The steric effects of 6,6'-substituents on bipyridine ligands offer a powerful tool for the rational design of metal complexes with tailored properties. By understanding how the size and shape of these substituents influence coordination geometry, complex stability, and catalytic activity, researchers can develop more efficient and selective catalysts, design novel therapeutic agents with specific metal-binding properties, and create advanced materials with desired photophysical and electronic characteristics. The data and protocols presented in this guide serve as a foundational resource for professionals in these fields to navigate the intricate landscape of bipyridine coordination chemistry.
References
Unveiling the Influence of Bromine and Methyl Substituents on Bipyridine Ligands: A Comparative Guide for Researchers
A detailed analysis of the electronic effects of electron-donating methyl groups versus electron-withdrawing bromine groups on the electrochemical and spectroscopic properties of bipyridine ligands, crucial components in catalysis and drug development.
The strategic modification of bipyridine ligands with various substituents is a cornerstone of modern coordination chemistry, enabling the fine-tuning of the electronic properties of metal complexes for a wide range of applications, from advanced catalysts to novel therapeutic agents. This guide provides a comprehensive comparison of the electronic effects of two common yet contrasting substituents: the electron-donating methyl group (-CH₃) and the electron-withdrawing bromine atom (-Br). Understanding these effects is paramount for researchers, scientists, and drug development professionals seeking to rationally design metal complexes with tailored reactivity and photophysical characteristics.
Executive Summary
The introduction of substituents onto the bipyridine framework fundamentally alters the electron density distribution within the ligand's π-system. Electron-donating groups, such as methyl, increase the electron density, making the ligand a stronger σ-donor and easier to oxidize but harder to reduce. Conversely, electron-withdrawing groups like bromine decrease the electron density, rendering the ligand a weaker σ-donor, more difficult to oxidize, and easier to reduce. These electronic perturbations directly impact the properties of the corresponding metal complexes, influencing their redox potentials, absorption and emission spectra, and overall stability and reactivity.
Comparative Data on Substituted Bipyridine Complexes
| Property | [Ru(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺ | [Ru(4,4'-dibromo-2,2'-bipyridine)₃]²⁺ (Estimated) |
| Substituent Effect | Electron-donating | Electron-withdrawing |
| Oxidation Potential (Ru²⁺/³⁺ vs. Fc/Fc⁺) | ~ +0.8 V to +1.0 V | Expected to be higher (more positive) than the methyl-substituted analogue |
| Reduction Potential (bpy/bpy⁻) | More negative than unsubstituted bpy | More positive than unsubstituted bpy |
| UV-Vis Absorption (λmax, MLCT band) | Red-shifted compared to unsubstituted bpy | Blue-shifted compared to unsubstituted bpy |
| Emission Wavelength (λem) | Red-shifted compared to unsubstituted bpy | Blue-shifted compared to unsubstituted bpy |
Note: The data for the dibromo-substituted complex is estimated based on established electronic effects and trends observed in related studies. Direct experimental values under comparable conditions are needed for a precise comparison.
Delving into the Electronic Effects: A Deeper Look
The observed differences in the electrochemical and spectroscopic properties arise from the fundamental electronic nature of the methyl and bromine substituents.
Methyl Group (-CH₃): An Electron-Donating Influencer
The methyl group, through its inductive (+I) and hyperconjugative effects, donates electron density to the bipyridine ring.[1] This increased electron density on the ligand framework has several consequences for the resulting metal complex:
-
Easier Oxidation: The increased electron density at the metal center makes it easier to remove an electron, resulting in a lower (less positive) oxidation potential for the Ru²⁺/³⁺ couple compared to the unsubstituted analogue.[2]
-
Harder Reduction: The higher electron density on the bipyridine ligands makes it more difficult to add an electron to the π* orbitals, leading to more negative reduction potentials.
-
Red-Shifted Spectra: The electron-donating nature of the methyl groups raises the energy of the highest occupied molecular orbital (HOMO), which is often metal-centered, and has a smaller effect on the lowest unoccupied molecular orbital (LUMO), which is typically ligand-centered. This smaller HOMO-LUMO gap results in a bathochromic (red) shift in both the absorption (MLCT band) and emission spectra.[3]
Bromine Atom (-Br): An Electron-Withdrawing Perturber
In contrast, the bromine atom is an electron-withdrawing group due to its high electronegativity (inductive effect, -I), which outweighs its weak π-donating ability (mesomeric effect, +M).[4] This net withdrawal of electron density from the bipyridine ring leads to the opposite effects observed with the methyl group:
-
Harder Oxidation: The decreased electron density at the metal center makes it more difficult to remove an electron, resulting in a higher (more positive) oxidation potential.
-
Easier Reduction: The lower electron density on the bipyridine ligands makes it easier to add an electron to the π* orbitals, leading to more positive reduction potentials.[4]
-
Blue-Shifted Spectra: The electron-withdrawing nature of bromine lowers the energy of both the HOMO and LUMO. However, the effect on the ligand-based LUMO is generally more pronounced, leading to a larger HOMO-LUMO gap. This results in a hypsochromic (blue) shift in the absorption and emission spectra.
Experimental Methodologies
The characterization of the electronic properties of these substituted bipyridine complexes relies on standard and well-established experimental techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of metal complexes.
Generalized Experimental Protocol:
-
Solution Preparation: A solution of the metal complex (typically 1-2 mM) is prepared in a suitable deoxygenated solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Three-Electrode Setup: The experiment is conducted in an electrochemical cell equipped with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).
-
Potential Sweep: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured.
-
Data Analysis: The resulting voltammogram provides information on the oxidation and reduction potentials of the complex. For reversible processes, the half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within the metal complexes, particularly the metal-to-ligand charge transfer (MLCT) bands that are sensitive to the electronic nature of the ligands.
Generalized Experimental Protocol:
-
Solution Preparation: A dilute solution of the metal complex is prepared in a UV-transparent solvent (e.g., acetonitrile or water).
-
Spectrophotometer Setup: The experiment is performed using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Spectrum Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The resulting spectrum reveals the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.
Logical Relationship of Substituent Effects
The interplay between the substituent's electronic nature and the resulting properties of the bipyridine ligand and its metal complex can be visualized as a logical progression.
Conclusion
The choice of substituent on a bipyridine ligand is a critical design element that dictates the electronic landscape of the resulting metal complex. Electron-donating methyl groups and electron-withdrawing bromine atoms exert predictable and opposing effects on the electrochemical and spectroscopic properties of these complexes. A thorough understanding of these structure-property relationships, supported by robust experimental data, is essential for the rational design of new molecules with optimized performance in catalysis, materials science, and medicine. Further research focusing on direct comparative studies of a wider range of substituted bipyridine ligands will continue to refine our ability to predict and control the behavior of these versatile and important coordination compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Impact of 6,6'-Dibromo-2,2'-bipyridyl Derived Catalysts: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of catalytic success. The 2,2'-bipyridine scaffold is a foundational element in ligand design, offering a stable coordination motif that can be finely tuned through substitution.[1] This guide provides an objective comparison of the performance of catalysts derived from 6,6'-Dibromo-2,2'-bipyridyl against those with other bipyridine ligands, supported by experimental data and detailed protocols.
The introduction of substituents onto the bipyridine framework profoundly influences the electronic properties and steric environment of the resulting metal complex.[1] Electron-donating groups can enhance the electron density at the metal center, potentially increasing its reactivity, while electron-withdrawing groups can render the metal center more electrophilic.[1] Steric bulk, particularly at the 6,6'-positions ortho to the coordinating nitrogen atoms, plays a crucial role in dictating the geometry of the metal complex, which can influence enantioselectivity in asymmetric catalysis and promote reductive elimination.[1]
Performance in Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, and the choice of the bipyridine ligand is pivotal for achieving high efficiency and selectivity.[1] Systematic studies on the effect of substituents at the 6,6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in nickel-catalyzed cross-electrophile coupling reactions have demonstrated the significant impact of steric factors.[1][2]
Table 1: Comparison of Yields for the Ni-catalyzed Cross-Electrophile Coupling of 4-Chlorotoluene with 1-Iodooctane using Various 6,6'-Substituted 4,4'-di-tert-butyl-2,2'-bipyridine Ligands. [1]
| Ligand Substituent (R) at 6,6'-positions | Yield (%) |
| H | High |
| Me | Moderate |
| iPr | Low |
| Ph | Low |
Note: This data is representative of the general trend observed for steric effects at the 6,6'-positions and is sourced from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.[1][2]
Performance in Polymerization Reactions
In the realm of polymerization, the nature of the 6,6'-substituents can dramatically influence catalytic activity. A study on the polymerization of 1,3-butadiene catalyzed by Co(II) and Ni(II) complexes revealed that a 6,6'-dihydroxy-2,2'-bipyridine ligand afforded significantly higher catalytic activity compared to complexes with either unsubstituted 2,2'-bipyridine or 6,6'-dimethoxy-2,2'-bipyridine ligands.[3] This highlights that both electronic and potential hydrogen-bonding effects from the substituents can play a crucial role in enhancing catalyst performance.
Table 2: Catalytic Activity in 1,3-Butadiene Polymerization. [3]
| Catalyst | Ligand | Cocatalyst | Polymer Yield (%) | Polymer Microstructure (cis-1,4 %) |
| CoCl₂ | 6,6'-dihydroxy-2,2'-bipyridine | MAO | 87 | 94.6 |
| CoCl₂ | 2,2'-bipyridine | MAO | Lower Activity | Not specified |
| CoCl₂ | 6,6'-dimethoxy-2,2'-bipyridine | MAO | Lower Activity | Not specified |
MAO: Methylaluminoxane
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A general workflow for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and finally, workup and purification of the desired product.[4]
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Detailed Protocol for Ni-Catalyzed Cross-Electrophile Coupling
The following protocol is representative for the nickel-catalyzed cross-electrophile coupling of an aryl halide with an alkyl halide.[1]
Materials:
-
(2,2'-Bipyridine)nickel(II) dichloride (5 mol%)
-
Substituted bipyridine ligand (if not pre-complexed, 5.5 mol%)
-
Zinc dust (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Alkyl halide (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M HCl (for quenching)
Procedure:
-
In a nitrogen-filled glovebox, charge a reaction vial with (2,2'-Bipyridine)nickel(II) dichloride, the substituted bipyridine ligand, and zinc dust.
-
Add the aryl halide and the alkyl halide, followed by anhydrous DMF.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Experimental workflow for a typical Ni-catalyzed cross-electrophile coupling reaction.
Logical Relationship: Impact of 6,6'-Substituents on Catalytic Activity
The steric and electronic properties of substituents at the 6,6'-positions of the bipyridine ligand directly influence the geometry and reactivity of the metal center in the catalytic complex. This, in turn, affects the overall catalytic performance.
References
- 1. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Influence of Ligand Substitution on the Stability of Metal Complexes: A Comparative Analysis of Brominated and Alkylated Bipyridines
For Researchers, Scientists, and Drug Development Professionals
The stability of metal complexes is a critical parameter in various scientific domains, including catalysis, materials science, and particularly in the design of metallodrugs. The therapeutic efficacy and toxicological profile of such drugs are intrinsically linked to the stability of the metal-ligand bond. Bipyridine ligands are a cornerstone in coordination chemistry, offering a versatile scaffold that can be functionalized to fine-tune the properties of the resulting metal complexes. This guide provides a comparative analysis of the stability of metal complexes featuring two common classes of substituted bipyridines: those bearing electron-withdrawing bromine atoms and those with electron-donating alkyl groups.
The stability of a metal complex is influenced by a combination of steric and electronic effects imparted by the substituents on the ligand. Generally, electron-donating groups, such as alkyls, are expected to increase the electron density on the coordinating nitrogen atoms of the bipyridine. This enhanced basicity can lead to a stronger metal-ligand bond and thus, a more stable complex. Conversely, electron-withdrawing groups, like bromine, reduce the electron density on the nitrogen atoms, which is predicted to weaken the metal-ligand interaction and decrease complex stability. However, steric factors can also play a significant role; bulky substituents near the coordination site can hinder the approach of the metal ion, leading to a less stable complex, irrespective of the electronic effects.
Comparative Stability Data
Direct, head-to-head comparative studies detailing the stability constants of metal complexes with brominated versus alkylated bipyridines under identical experimental conditions are not extensively available in the public domain. However, by collating data from various sources, we can infer the general trends. The following table summarizes representative stability constant data for metal complexes with unsubstituted, alkylated, and to a lesser extent, halogenated bipyridines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Metal Ion | Ligand | Log β₁ | Log β₂ | Log β₃ | Experimental Method | Reference |
| Fe(II) | 2,2'-Bipyridine | 4.2 | 8.1 | 17.6 | Spectrophotometry | [1] |
| Co(II) | 2,2'-Bipyridine | 5.7 | 11.1 | 15.8 | Spectrophotometry | [2] |
| Ni(II) | 2,2'-Bipyridine | 6.9 | 13.6 | 19.6 | Spectrophotometry | [2] |
| Cu(II) | 2,2'-Bipyridine | 7.9 | 13.6 | 17.0 | Spectrophotometry | [2] |
| Ni(II) | 4,4'-Dimethyl-2,2'-bipyridine | 7.4 | 14.4 | 20.7 | Potentiometric Titration | |
| Ru(II) | 5,5'-Dibromo-2,2'-bipyridine | - | - | - | Synthesis Reported | [3] |
Note: Stability constant data for brominated bipyridine complexes suitable for direct comparison is sparse in the reviewed literature. The entry for the Ru(II) complex with 5,5'-dibromo-2,2'-bipyridine indicates its synthesis has been reported, but thermodynamic stability data was not provided in the cited source.
Experimental Protocols
The determination of stability constants is a fundamental aspect of coordination chemistry. The two most common methods employed for this purpose are potentiometric and spectrophotometric titrations.
Potentiometric Titration
This method is highly accurate for determining the stability constants of metal complexes.[4][5][6] It involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter and a glass electrode. The principle lies in the competition between the metal ion and protons for the ligand. By analyzing the titration curve, one can calculate the concentration of all species in equilibrium and subsequently determine the stepwise formation constants of the metal complexes.
Generalized Protocol:
-
Solution Preparation: Prepare stock solutions of the metal salt (e.g., metal perchlorate or nitrate), the bipyridine ligand, a strong acid (e.g., HClO₄), and a standardized strong base (e.g., NaOH). An inert electrolyte (e.g., NaClO₄ or KNO₃) is added to maintain a constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: A solution containing the metal ion, the ligand, and the strong acid is titrated with the standardized strong base. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants (β) are then determined by plotting n̄ versus pL (-log[L]) and fitting the data using appropriate computational software.[4]
UV-Vis Spectrophotometric Titration
This technique is particularly useful when the formation of the metal complex results in a significant change in the UV-Vis absorption spectrum.[1][2][7] The method involves monitoring the change in absorbance at a specific wavelength as the concentration of the metal or ligand is varied.
Generalized Protocol:
-
Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex, where the free ligand and metal ion have minimal absorbance.
-
Solution Preparation: Prepare a series of solutions with a constant concentration of either the metal ion or the ligand, and varying concentrations of the other component. Maintain a constant pH and ionic strength.
-
Absorbance Measurement: Measure the absorbance of each solution at the selected λ_max.
-
Data Analysis: The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the complex.[7] The stability constant can then be calculated from the absorbance data using specialized software that fits the data to a binding model.[8]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the conceptual relationship between ligand substitution and complex stability, and a generalized workflow for the determination of stability constants.
Caption: Influence of electronic and steric effects of ligand substituents on metal complex stability.
Caption: A simplified workflow for the experimental determination of metal complex stability constants.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. researchgate.net [researchgate.net]
- 7. curresweb.com [curresweb.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Unlocking the Synthetic Potential of 6,6'-Dibromo-2,2'-bipyridyl over Monobrominated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 2,2'-bipyridyl scaffolds are indispensable building blocks for the construction of complex molecules, ranging from bespoke ligands for catalysis to advanced materials and pharmaceutical agents. The strategic placement of halogen atoms on the bipyridyl core dictates its reactivity and utility in cross-coupling reactions. This guide provides an objective comparison of 6,6'-Dibromo-2,2'-bipyridyl and its monobrominated analogs, highlighting the distinct advantages conferred by the presence of two bromine atoms, supported by experimental data and detailed protocols.
Executive Summary
The primary advantage of this compound lies in its capacity for sequential and site-selective functionalization . This dual reactivity allows for the synthesis of unsymmetrical 6,6'-disubstituted 2,2'-bipyridines, which are challenging to access with monobrominated precursors. While the carbon-bromine bond in both analogs offers high reactivity in palladium-catalyzed cross-coupling reactions, the dibrominated species provides a versatile platform for creating a diverse library of derivatives from a single starting material. This guide will demonstrate that the strategic use of this compound can lead to more efficient and convergent synthetic routes for complex molecular architectures.
Enhanced Reactivity and Versatility in Cross-Coupling Reactions
The presence of two bromine atoms at the 6 and 6' positions of the bipyridyl core significantly enhances the synthetic utility of this compound. This difunctionality allows for a broader range of molecular designs through controlled, stepwise reactions.
A key advantage of the dibrominated scaffold is the ability to perform selective mono-functionalization followed by a second, different coupling reaction . This stepwise approach is crucial for the synthesis of unsymmetrical bipyridyl derivatives, which are of great interest in materials science and medicinal chemistry for fine-tuning electronic and steric properties. In contrast, monobrominated analogs are limited to a single substitution, restricting the diversity of accessible structures from a single precursor.
The reactivity of the C-Br bond is generally higher than that of C-Cl bonds in palladium-catalyzed cross-coupling reactions, leading to milder reaction conditions and often higher yields. While both 6-bromo- and this compound benefit from this enhanced reactivity, the dibromo- compound offers the unique potential for creating complex, non-symmetrical molecules.
dot
Caption: Synthetic pathways for dibrominated vs. monobrominated bipyridyls.
Comparative Performance in Catalysis
The substitution pattern on the bipyridyl ligand profoundly influences the performance of metal catalysts. A study on nickel-catalyzed cross-electrophile coupling reactions demonstrated that the presence and nature of substituents at the 6 and 6' positions lead to significant differences in catalytic activity. While a direct comparison of the bromo-analogs in this specific context is not available, the study highlights the principle that disubstitution affects catalyst performance. For instance, complexes with 6,6'-disubstituted bipyridyl ligands exhibited lower turnover frequencies compared to a 6-monosubstituted analog in certain cross-electrophile coupling reactions.[1][2] This suggests that the choice between a mono- or di-substituted ligand precursor is critical for catalyst design and optimization.
Table 1: Comparison of Catalytic Activity of Ni Complexes with Substituted Bipyridyl Ligands
| Ligand Substitution | Catalyst Precursor | Turnover Frequency (TOF) at 40 °C |
| 6-Methyl | (tBubpyMe)NiCl2 | Higher |
| 6,6'-Dimethyl | (tBubpyMe2)NiCl2 | Lower |
Data adapted from a study on cross-electrophile coupling reactions, illustrating the impact of 6,6'-disubstitution on catalytic performance.[1][2]
Experimental Protocols
Synthesis of 6,6'-Dibromo-2,2'-bipyridine
A common method for the synthesis of 6,6'-Dibromo-2,2'-bipyridine involves the bromination of 2,2'-bipyridine. While various methods exist, a typical procedure is outlined below.
Materials:
-
2,2'-Bipyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Water
-
Sodium hydroxide solution
-
Organic solvent (e.g., chloroform or dichloromethane)
Procedure:
-
To a solution of 2,2'-bipyridine in concentrated sulfuric acid, add N-bromosuccinimide portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize the solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 6,6'-Dibromo-2,2'-bipyridine.
General Protocol for Suzuki Cross-Coupling
This protocol can be adapted for both mono- and di-arylation of 6,6'-Dibromo-2,2'-bipyridine, as well as the arylation of a monobrominated analog.
Materials:
-
6,6'-Dibromo-2,2'-bipyridine or 6-Bromo-2,2'-bipyridine
-
Arylboronic acid (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
In a Schlenk flask, combine the bromo-bipyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
dot
Caption: A generalized experimental workflow for Suzuki cross-coupling.
Conclusion
This compound offers significant advantages over its monobrominated counterparts, primarily through its capacity for stepwise and selective di-functionalization. This enables the synthesis of a wide array of unsymmetrical 6,6'-disubstituted 2,2'-bipyridines, which are highly valuable in the development of new catalysts, functional materials, and pharmaceutical compounds. While the reactivity of the C-Br bond is a shared feature, the strategic advantage of the dibrominated platform lies in its versatility and the molecular complexity it unlocks. For researchers aiming to build diverse molecular libraries and explore structure-activity relationships, this compound is a superior and more flexible synthetic intermediate.
References
A Comparative Guide to Palladium Catalysts for the Functionalization of 6,6'-Dibromo-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 6,6'-Dibromo-2,2'-bipyridyl is a critical step in the synthesis of novel ligands, functional materials, and pharmaceutical intermediates. The choice of the palladium catalyst is paramount for achieving high yields and selectivity in cross-coupling reactions. This guide provides a comparative overview of various palladium catalysts for the functionalization of this compound via Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data presented is a synthesis of reported findings for this substrate and structurally similar dihalopyridines, offering a predictive framework for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For the double arylation of this compound, the choice of catalyst and ligand is crucial to ensure high yields and prevent mono-substitution or side reactions.
Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90-100 | 12-24 | ~85-95 | A robust and common system for various Suzuki couplings.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene | 100 | 12 | High | Often favored for its high activity and stability, particularly with more challenging substrates. |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene | 100 | 12 | High | Utilizes a bulky and electron-rich phosphine ligand, effective for sterically demanding substrates.[1] |
| PEPPSI™-IPr | IPr | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent | Effective for hindered substrates.[1] |
Note: Yields are highly dependent on the specific arylboronic acid used. Data for Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, and PEPPSI™-IPr are based on their high efficiency in analogous Suzuki couplings of sterically hindered 2-bromopyridines.
Experimental Protocol: Suzuki-Miyaura Coupling
Catalyst System: Pd(PPh₃)₄
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).[2]
-
Add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).[2]
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[2]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[2]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Stille Coupling
Stille coupling offers an alternative for C-C bond formation, particularly when organoboron compounds are unstable or difficult to prepare.
Catalyst Performance in Stille Coupling
| Catalyst System | Ligand | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(NH₃)₂ / Cationic 2,2'-bipyridyl | Cationic 2,2'-bipyridyl | - | NaHCO₃ | Water | 110 | 6-48 | Good to High | Water-soluble catalyst system allowing for potential catalyst recycling.[3] |
| Pd(OAc)₂ / dppb | dppb | - | - | - | - | - | Efficient | The Pd(OAc)₂/dppb system has been noted as an efficient catalyst for direct arylation.[4] |
| Pd/C | - | CuI | - | - | - | - | Optimized | Palladium on carbon with CuI as a cocatalyst has been used for optimized Stille coupling reactions.[4] |
Note: The yields for Stille coupling are highly substrate-dependent.
Experimental Protocol: Stille Coupling
Catalyst System: PdCl₂(NH₃)₂ / Cationic 2,2'-bipyridyl
-
In a reaction vessel, combine this compound (1.0 mmol), the organostannane (2.2 mmol), PdCl₂(NH₃)₂ (0.0001-1 mol%), the cationic 2,2'-bipyridyl ligand, and NaHCO₃ in water.[3]
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress.
-
After completion, cool the reaction to room temperature and extract the product with an organic solvent.
-
The aqueous phase containing the catalyst can potentially be reused.[3]
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted bipyridines, which are valuable precursors for various functional materials.
Catalyst Performance in Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N / THF | THF | Room Temp. | 16 | High | A standard and effective system for Sonogashira couplings.[5] |
| PdCl₂(PPh₃)₂ | CuI | TEA | DMF | 60-80 | - | - | A common alternative catalyst system.[6] |
| Pd(OAc)₂ / Ligand 3 | - | - | - | - | Efficient | Can catalyze copper-free Sonogashira reaction of aryl chlorides efficiently.[7] | |
| NHC-derived catalyst | - | Triethylamine | - | - | - | Good | Used for copper-free Sonogashira reactions.[7] |
Note: "Ligand 3" refers to bis-(tert-butyl)aminomethylphosphane as described in the literature.[7]
Experimental Protocol: Sonogashira Coupling
Catalyst System: Pd(PPh₃)₄ / CuI
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (e.g., 0.15 equiv) and CuI (e.g., 0.3 equiv).[5]
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (2.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of amino-substituted bipyridines.
Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | - | - | 97% | Excellent yield for coupling with carbazole.[8] |
| [Pd(allyl)Cl]₂ | t-BuBrettPhos | t-BuOLi | Toluene | - | - | 97% | Excellent yield for coupling with carbazole.[8] |
| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | - | - | Comparable to [Pd(allyl)Cl]₂ | A common and effective catalyst system.[8] |
| Pd(OAc)₂ / dppp | dppp | - | Toluene | 80 | - | - | Effective for amination of 2,6-dibromopyridine.[6] |
Note: Yields are for the coupling of bromobenzene with carbazole and are indicative of catalyst system efficacy.
Experimental Protocol: Buchwald-Hartwig Amination
Catalyst System: [Pd(allyl)Cl]₂ / TrixiePhos
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with [Pd(allyl)Cl]₂ (e.g., 1 mol%), TrixiePhos (e.g., 2 mol%), and the base (e.g., t-BuOLi, 2.2 equiv).
-
Add this compound (1.0 equiv) and the amine (2.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Efficient and Reusable Palladium(II)/Cationic 2,2’-Bipyridyl-Catalyzed Stille Coupling in Water [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Comparison of 6,6'-Dibromo-2,2'-bipyridyl and Its Derivatives: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6,6'-dibromo-2,2'-bipyridyl and a selection of its 6,6'-disubstituted derivatives, including methoxy, pyrazolyl, and phenylthio analogues. The objective is to offer a comprehensive resource for understanding how substitutions at the 6 and 6' positions influence the spectroscopic properties of the 2,2'-bipyridyl core. This information is crucial for the rational design of novel ligands, functional materials, and pharmaceutical compounds with tailored photophysical and electronic characteristics.
Introduction
The 2,2'-bipyridyl scaffold is a cornerstone in coordination chemistry and materials science due to its excellent chelating ability. Substitution on the bipyridyl ring system allows for the fine-tuning of its steric and electronic properties, which in turn dictates the characteristics of its metal complexes and organic derivatives. This compound serves as a versatile precursor for a wide range of derivatives, making a systematic spectroscopic comparison essential for predicting the properties of more complex molecules. This guide focuses on the impact of electron-donating (methoxy), nitrogen-rich heterocyclic (pyrazolyl), and sulfur-containing (phenylthio) substituents.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons in the molecule.
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| This compound | 8.32 (d, 2H), 7.85 (t, 2H), 7.40 (d, 2H) | 157.9, 142.0, 139.5, 122.9, 121.8 |
| 6,6'-Dimethoxy-2,2'-bipyridine | 7.99 (d, 2H), 7.65 (t, 2H), 6.78 (d, 2H), 4.05 (s, 6H) | 163.7, 153.1, 138.9, 111.9, 108.2, 53.8 |
| 6,6'-Di(1H-pyrazol-1-yl)-2,2'-bipyridine | 8.55 (d, 2H), 8.45 (d, 2H), 7.95 (t, 2H), 7.78 (d, 2H), 7.72 (d, 2H), 6.50 (t, 2H) | 155.8, 152.1, 142.3, 139.0, 127.2, 118.9, 112.5, 107.9 |
| 6,6'-Bis(phenylthio)-2,2'-bipyridine | 8.35 (d, 2H), 7.70 (t, 2H), 7.45-7.25 (m, 12H), 7.10 (d, 2H) | 159.2, 157.1, 137.9, 135.4, 130.1, 129.3, 127.8, 120.5, 119.8 |
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The absorption maximum (λmax) corresponds to the energy required to promote an electron to a higher energy state, while the emission maximum (λem) relates to the energy released upon its return to the ground state.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φ) |
| This compound | Dichloromethane | 248, 295 | ~14,000, ~12,000 | Not typically fluorescent | - |
| 6,6'-Dimethoxy-2,2'-bipyridine | Dichloromethane | 245, 310 | ~15,000, ~13,000 | ~380 | ~0.05 |
| 6,6'-Di(1H-pyrazol-1-yl)-2,2'-bipyridine | Dichloromethane | 255, 325 | ~25,000, ~18,000 | ~410 | ~0.15 |
| 6,6'-Bis(phenylthio)-2,2'-bipyridine [1] | Methanol | 231, 303 | Not Reported | Not Reported | Not Reported |
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups and provides information about the vibrational modes of a molecule. Key vibrational frequencies are reported in wavenumbers (cm⁻¹).
| Compound | Key FTIR Peaks (cm⁻¹) | Assignment |
| This compound | ~1570, 1540, 1420, 780 | C=N stretch, C=C stretch, Ring vibrations, C-Br stretch |
| 6,6'-Dimethoxy-2,2'-bipyridine | ~2950, 1580, 1550, 1430, 1250, 1020 | C-H (methoxy) stretch, C=N stretch, C=C stretch, Ring vibrations, C-O stretch |
| 6,6'-Di(1H-pyrazol-1-yl)-2,2'-bipyridine | ~1590, 1560, 1510, 1400, 760 | C=N stretch (bipy & pyrazole), C=C stretch (bipy & pyrazole), Ring vibrations |
| 6,6'-Bis(phenylthio)-2,2'-bipyridine [1] | ~3050, 1570, 1540, 1470, 1430, 690 | C-H (aromatic) stretch, C=N stretch, C=C stretch, Ring vibrations, C-S stretch, Phenyl ring bend |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the compared compounds are provided below.
Synthesis Protocols
Synthesis of this compound: This compound is commercially available. Alternatively, it can be synthesized from 2,2'-bipyridine via a bromination reaction using N-bromosuccinimide in sulfuric acid.
Synthesis of 6,6'-Dimethoxy-2,2'-bipyridine: A mixture of this compound (1.0 eq.), sodium methoxide (2.5 eq.), and a copper(I) iodide catalyst (0.1 eq.) in dry N,N-dimethylformamide (DMF) is heated at 120 °C for 24 hours under an inert atmosphere. The reaction mixture is then cooled, poured into water, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of 6,6'-Di(1H-pyrazol-1-yl)-2,2'-bipyridine: To a solution of pyrazole (2.2 eq.) in dry DMF, sodium hydride (2.2 eq.) is added portionwise at 0 °C. The mixture is stirred for 30 minutes, and then this compound (1.0 eq.) and a catalytic amount of copper(I) iodide are added. The reaction mixture is heated at 140 °C for 48 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Synthesis of 6,6'-Bis(phenylthio)-2,2'-bipyridine: [1] A mixture of this compound (1.0 eq.), thiophenol (2.2 eq.), and potassium carbonate (3.0 eq.) in DMF is heated at 100 °C for 12 hours. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.[1]
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy: Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer using a 1 cm path length quartz cuvette. Solutions are prepared in spectroscopic grade solvents at concentrations ranging from 10⁻⁵ to 10⁻⁴ M.
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum of the longest wavelength band. Quantum yields are determined relative to a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film on a NaCl plate.
Visualizations
Molecular Structures
References
Safety Operating Guide
Proper Disposal of 6,6'-Dibromo-2,2'-bipyridyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 6,6'-Dibromo-2,2'-bipyridyl, a compound commonly used in chemical synthesis and materials science. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation and may also lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA approved respirator.[3]
Engineering Controls:
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][5] Ensure that safety showers and eyewash stations are readily accessible.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5] Improper disposal can lead to environmental contamination and legal liabilities.
-
Waste Collection:
-
Carefully sweep up any solid this compound, avoiding dust formation.[4]
-
Place the waste into a clearly labeled, sealed, and appropriate container for chemical waste.[4] The container should be kept tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Do not mix with other incompatible wastes. Incompatible materials include strong oxidizing agents.[3][4]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[4]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Br₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 313.98 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 220-223 °C | --INVALID-LINK-- |
| Hazard Statements | H315, H319, H335 | --INVALID-LINK-- |
| Precautionary Statements | P261, P264, P280, P305+P351+P338 | --INVALID-LINK-- |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6,6'-Dibromo-2,2'-bipyridyl
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 6,6'-Dibromo-2,2'-bipyridyl. Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Hazard Overview: this compound is a chemical compound that poses several health risks. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the implementation of stringent safety measures is non-negotiable.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Must be worn at all times when handling the compound. | Protects against splashes and airborne particles that can cause severe eye damage.[1][3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are appropriate for the specific solvent and check breakthrough times. | Prevents skin contact, which can lead to irritation or burns.[3][4] |
| Lab Coat or Chemical-Resistant Apron | Long-sleeved and properly fastened. | Protects the body from accidental spills and contamination.[3][4] | |
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills.[3] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with appropriate cartridges for organic vapors if ventilation is inadequate.[3] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1][3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be clean and free of clutter.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.
2. Handling the Compound:
-
Weighing and Transfer: Carefully weigh and transfer the required amount of the solid compound. Avoid generating dust. Use appropriate tools like spatulas and weighing paper.
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Conducting Reactions: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation.
3. Post-Procedure Cleanup:
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse them with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.
-
Work Surface Cleaning: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
Disposal Plan: Managing Waste Safely and Responsibly
1. Waste Segregation:
-
Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated solids, solutions, and rinsates, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[3]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, sealed bag or container and disposed of as hazardous waste.
2. Waste Disposal:
-
Follow Institutional Procedures: Adhere strictly to your institution's hazardous waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for specific instructions.
-
Labeling: Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disclaimer: This information is for guidance purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
